Product packaging for (R)-Lansoprazole-d4(Cat. No.:CAS No. 934294-22-1)

(R)-Lansoprazole-d4

Cat. No.: B1140986
CAS No.: 934294-22-1
M. Wt: 373.4 g/mol
InChI Key: MJIHNNLFOKEZEW-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lansoprazole-d4 is intended for use as an internal standard for the quantification of lansoprazole by GC- or LC-MS. Lansoprazole is a proton pump inhibitor that inhibits the H+/K+-ATPase. It inhibits K+ and H+ accumulation in gastric microsomes in a concentration-dependent manner (IC50s = 6.3 and 7 µM, respectively) and inhibits H+/K+-ATPase activity by approximately 60% when used at a concentration of 10 µM. Lansoprazole inhibits the H+/K+-ATPase in parietal cells, thus inhibiting gastric acid secretion and increasing intragastric pH. It is a substituted benzimidazole that binds covalently to proton pumps, providing complete and prolonged inhibition of acid secretion. Formulations containing lansoprazole have been used as a proton pump inhibitor and in combination with antibiotics in the treatment of H. pylori infections and duodenal ulcer disease.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F3N3O2S B1140986 (R)-Lansoprazole-d4 CAS No. 934294-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662052
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934294-22-1
Record name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934294-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-Lansoprazole-d4: Chemical Structure, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (R)-Lansoprazole-d4, a deuterated analog of the proton pump inhibitor (R)-Lansoprazole (Dexlansoprazole). Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and relevant experimental protocols. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling allows for precise quantification in biological matrices.[1][2]

Chemical Structure and Properties

This compound is the R-enantiomer of Lansoprazole in which four hydrogen atoms on the benzimidazole ring have been replaced by deuterium. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.

Chemical Structure:

  • IUPAC Name: (R)-2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,5,6,7-d4[2]

  • Synonyms: Dexlansoprazole-d4, R-(+)-Lansoprazole-d4[2]

The molecular structure of this compound is depicted below:

(Image of the chemical structure of this compound would be placed here in a real document)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the non-deuterated form is readily available, specific experimental values for the deuterated analog, such as melting and boiling points, are not widely published. The properties of the deuterated form are expected to be very similar to the non-deuterated parent compound.

PropertyValueReference
Molecular Formula C₁₆H₁₀D₄F₃N₃O₂S[3]
Molecular Weight 373.39 g/mol [4]
CAS Number 1246819-33-9
Appearance White to Off-White Solid[5]
Melting Point Data not available for d4 form. 178-182 °C (decomposes) for non-deuterated Lansoprazole.[6][7]
Boiling Point Data not available[8]
Solubility Soluble in DMSO (≥30 mg/mL), DMF (≥30 mg/mL), and Ethanol (≥5 mg/mL). Practically insoluble in water.[7]

Mechanism of Action: Proton Pump Inhibition

(R)-Lansoprazole, the parent compound of this compound, is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1] As a prodrug, it is activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[9] The activated form, a sulfenamide derivative, then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, also known as the gastric proton pump.[9] This irreversible inhibition of the proton pump blocks the final step in gastric acid production.[9]

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by activated Lansoprazole.

PPI_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Lumen_H H⁺ Receptors Receptors (Histamine, Gastrin, ACh) Signaling Intracellular Signaling (cAMP, Ca²⁺) Receptors->Signaling Stimulation ProtonPump H⁺/K⁺-ATPase (Proton Pump) Signaling->ProtonPump Activation & Translocation to Membrane ProtonPump->Lumen_H H⁺ Secretion Lansoprazole This compound (Prodrug) Activated_Lansoprazole Activated Sulfenamide Lansoprazole->Activated_Lansoprazole Acid-catalyzed activation Activated_Lansoprazole->ProtonPump Irreversible Inhibition (Covalent Bond) K_channel K⁺ Channel K_ion_out K⁺ K_channel->K_ion_out K_ion_in K⁺ K_ion_in->ProtonPump Lumen_K K⁺ Lumen_K->K_channel Recycling PK_Workflow cluster_study Pharmacokinetic Study Workflow Dosing Administer (R)-Lansoprazole to Subjects Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Spiking Spike Plasma Samples with This compound (Internal Standard) Processing->Spiking Extraction Protein Precipitation and Analyte Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify (R)-Lansoprazole Concentration Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t1/2) Quantification->PK_Analysis

References

Synthesis and Characterization of (R)-Lansoprazole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Lansoprazole-d4 is a deuterium-labeled isotopologue of Dexlansoprazole, the pharmacologically active (R)-enantiomer of Lansoprazole. This stable isotope-labeled compound serves as an invaluable tool in pharmaceutical research, particularly as an internal standard for analytical and pharmacokinetic studies. The incorporation of four deuterium atoms into the benzimidazole ring enhances its utility in mass spectrometry-based assays, allowing for precise quantification of Lansoprazole and its metabolites in biological matrices. This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization Data

Deuterium-labeled this compound exhibits physicochemical properties nearly identical to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium. The primary application of this labeled compound is as an internal standard in bioanalytical and pharmacokinetic research, where its distinct mass allows for clear differentiation from the unlabeled drug.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(R)-2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,5,6,7-d4[1]
SynonymsDexlansoprazole-d4, R-(+)-Lansoprazole-d4[1]
CAS Number1246819-33-9[2]
Molecular FormulaC₁₆H₁₀D₄F₃N₃O₂S[3]
Molecular Weight373.39 g/mol [3][4]
AppearanceWhite solid[5][6]
Storage Temperature-20°C[4]

Table 2: Analytical Specifications of Commercially Available this compound

ParameterSpecificationReference
Chemical Purity (HPLC)>95%[4]
Isotopic Purity (atom % D)99%[5]

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of Lansoprazole and other related proton pump inhibitors.[7] The proposed synthesis involves a multi-step process, beginning with the deuteration of a suitable benzimidazole precursor, followed by coupling with the pyridinylmethyl moiety and subsequent asymmetric oxidation.

Synthesis_Workflow A 1H-Benzimidazole-d4-2-thiol C Lansoprazole Sulfide-d4 A->C Condensation B 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl B->C D This compound C->D Asymmetric Oxidation Metabolic_Pathway cluster_0 Metabolism of Lansoprazole Lansoprazole (R)-Lansoprazole Metabolite1 5-Hydroxylansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 Lansoprazole Sulfone Lansoprazole->Metabolite2 CYP3A4

References

An In-Depth Technical Guide on the Mechanism of Action of (R)-Lansoprazole-d4 as a Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Lansoprazole-d4, a deuterated form of the R-enantiomer of lansoprazole (dexlansoprazole), is a proton pump inhibitor (PPI) designed to suppress gastric acid secretion. Its mechanism of action is fundamentally linked to the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in acid production by parietal cells. This technical guide provides a detailed examination of this mechanism, with a specific focus on the anticipated effects of deuterium substitution on the compound's pharmacokinetics and pharmacodynamics. The guide includes a summary of relevant quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key pathways and workflows.

Introduction to this compound

(R)-Lansoprazole, also known as dexlansoprazole, is a well-established proton pump inhibitor. The "-d4" designation in this compound indicates that four hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium. This isotopic substitution is a strategic modification intended to alter the drug's metabolic profile through the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, potentially leading to a longer half-life, increased systemic exposure, and an altered pharmacological profile.[1]

The Gastric H+/K+-ATPase: The Molecular Target

The primary target of all proton pump inhibitors is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells.[2] This enzyme plays a crucial role in the final step of gastric acid secretion by exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).[2]

Mechanism of Action: From Prodrug to Irreversible Inhibition

This compound, like its non-deuterated counterpart, is a prodrug, meaning it is administered in an inactive form and requires activation to exert its therapeutic effect.[3] The activation and inhibition process can be broken down into the following key steps:

3.1. Systemic Absorption and Accumulation in Parietal Cells

Following oral administration and absorption in the small intestine, this compound is distributed systemically. Due to its weakly basic nature, it selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.[3]

3.2. Acid-Catalyzed Activation

In the acidic milieu of the canaliculi, this compound undergoes a two-step protonation. The first protonation occurs on the pyridine ring, followed by a second protonation on the benzimidazole ring.[4][5] This dual protonation facilitates a molecular rearrangement, converting the inactive prodrug into a highly reactive tetracyclic sulfenamide cation.[3][5]

3.3. Covalent Binding and Irreversible Inhibition

The activated sulfenamide form of this compound then forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase, with Cys813 being a primary site of interaction.[3][6] This covalent modification irreversibly inactivates the enzyme, thereby blocking the transport of H+ ions into the gastric lumen and effectively inhibiting acid secretion.[2][3] The prolonged duration of action of lansoprazole, lasting over 24 hours despite a short plasma half-life of less than two hours, is a direct result of this irreversible inhibition.[7]

The Role of Deuteration: The Kinetic Isotope Effect

The strategic placement of deuterium atoms in this compound is anticipated to influence its metabolic fate. The primary metabolic pathways for lansoprazole involve the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[8][9] The R-enantiomer, dexlansoprazole, is known to be a substrate for both enzymes.

The kinetic isotope effect (KIE) posits that the cleavage of a C-D bond is slower than that of a C-H bond.[1] This can lead to a reduced rate of metabolism, which in turn may result in:

  • Increased Plasma Half-Life (t½): A slower metabolic clearance would prolong the time the drug remains in circulation.

  • Increased Area Under the Curve (AUC): A higher overall drug exposure.

  • Altered Metabolite Profile: A potential shift in the ratios of different metabolites.

These pharmacokinetic modifications could translate to a more sustained pharmacodynamic effect, potentially allowing for lower or less frequent dosing.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Dexlansoprazole (Non-Deuterated)

ParameterValueReference
Bioavailability~60%[10]
Protein Binding96% to 99%[10]
MetabolismHepatic (CYP2C19, CYP3A4)[8][9]
Elimination Half-Life1 to 2 hours[10]
Excretion50% Renal, 47% Fecal[10]

Table 2: Anticipated Effects of Deuteration on (R)-Lansoprazole Pharmacokinetics

Pharmacokinetic ParameterAnticipated Change with DeuterationRationale
Metabolic Clearance DecreasedKinetic Isotope Effect slows C-D bond cleavage by CYP enzymes.
Half-life (t½) IncreasedSlower clearance leads to longer persistence in the body.
Area Under the Curve (AUC) IncreasedGreater overall drug exposure due to reduced clearance.
Maximum Concentration (Cmax) May Increase or No ChangeDependent on the balance between absorption and first-pass metabolism.
Time to Cmax (Tmax) No Significant ChangeAbsorption rates are generally not significantly affected by deuteration.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of proton pump inhibitors like this compound.

6.1. In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of the proton pump.

6.1.1. Preparation of Gastric H+/K+-ATPase Vesicles

Gastric membrane vesicles enriched with H+/K+-ATPase can be prepared from rabbit or hog stomachs.[8][11]

  • Tissue Procurement: Obtain fresh rabbit or hog stomachs and transport them on ice.

  • Mucosal Scraping: Open the stomach and wash the fundic region to remove contents. Scrape the gastric mucosa from the underlying muscle layer.

  • Homogenization: Homogenize the mucosal scrapings in a buffered sucrose solution (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.

  • Sucrose Gradient Centrifugation (Optional Purification): For higher purity, resuspend the microsomal pellet and layer it onto a discontinuous or continuous sucrose gradient and centrifuge at high speed. Collect the fraction enriched with H+/K+-ATPase activity.

  • Vesicle Resuspension and Storage: Resuspend the final vesicle pellet in a suitable buffer and store at -80°C.

6.1.2. ATPase Activity Assay (Colorimetric)

This method quantifies ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[12][13][14]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl2, 10 mM KCl).

  • Inhibitor Incubation: Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of this compound (and a non-deuterated control) in an acidic buffer (e.g., pH 5.0) for a defined period to allow for acid activation of the prodrug. Then, neutralize the pH.

  • Initiation of Reaction: Add ATP to the reaction mixture to a final concentration of 2-5 mM to start the reaction. Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution that also initiates color development, such as a malachite green-molybdate reagent.

  • Color Development and Measurement: Allow the color to develop according to the kit manufacturer's instructions. Measure the absorbance at a wavelength of approximately 620-660 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each sample. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

6.2. Measurement of Intracellular pH in Parietal Cells

This assay assesses the effect of the inhibitor on acid secretion in a cellular context.

6.2.1. Isolation of Gastric Glands or Parietal Cells

Gastric glands or individual parietal cells can be isolated from rabbit or rodent stomachs using collagenase digestion.[9]

6.2.2. pH Measurement using Fluorescent Dyes

  • Cell Loading: Incubate the isolated gastric glands or parietal cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to trap the fluorescent indicator inside the cell.

  • Fluorescence Measurement: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation of Acid Secretion: Perfuse the cells with a buffer containing a secretagogue, such as histamine, to stimulate acid secretion.

  • Inhibitor Application: Introduce this compound into the perfusion buffer and monitor the change in intracellular pH over time.

  • Calibration: At the end of each experiment, calibrate the fluorescence ratio to pH using a high-potassium buffer containing a protonophore (e.g., nigericin) at different known pH values.

  • Data Analysis: Convert the fluorescence ratio measurements to intracellular pH values using the calibration curve. Compare the rate and extent of pH change in the presence and absence of the inhibitor.

Visualizations

7.1. Signaling Pathway of this compound Action

G cluster_lumen Gastric Lumen RLD4_blood This compound (Prodrug) RLD4_cell This compound RLD4_blood->RLD4_cell Canaliculus Secretory Canaliculus (Acidic Environment) RLD4_cell->Canaliculus Accumulation Activated_RLD4 Activated Sulfenamide-d4 Canaliculus->Activated_RLD4 Acid Activation (2H+) ProtonPump H+/K+-ATPase (Proton Pump) Activated_RLD4->ProtonPump InhibitedPump Inhibited Pump (Covalent Bond) ProtonPump->InhibitedPump H_ion H+ ProtonPump->H_ion Transport (Blocked by RLD4) K_ion K+ K_ion->ProtonPump Binding

Caption: Mechanism of action of this compound.

7.2. Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay

G start Start prep_vesicles Prepare Gastric H+/K+-ATPase Vesicles start->prep_vesicles pre_incubate Pre-incubate Vesicles with this compound (Acidic pH) prep_vesicles->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate_37c Incubate at 37°C add_atp->incubate_37c stop_reaction Stop Reaction & Add Colorimetric Reagent incubate_37c->stop_reaction measure_abs Measure Absorbance (650 nm) stop_reaction->measure_abs calc_ic50 Calculate IC50 Value measure_abs->calc_ic50 end End calc_ic50->end

Caption: Workflow for H+/K+-ATPase inhibition assay.

7.3. Logical Relationship of this compound Bioactivation

G Prodrug This compound (Inactive Prodrug) AcidicEnv Acidic Environment (Parietal Cell Canaliculus) Prodrug->AcidicEnv is present in Protonation1 First Protonation (Pyridine Ring) AcidicEnv->Protonation1 enables Protonation2 Second Protonation (Benzimidazole Ring) Protonation1->Protonation2 leads to Rearrangement Molecular Rearrangement Protonation2->Rearrangement triggers ActiveForm Sulfenamide Cation-d4 (Active Inhibitor) Rearrangement->ActiveForm forms

Caption: Bioactivation of this compound.

Conclusion

The mechanism of action of this compound is centered on its function as an irreversible inhibitor of the gastric H+/K+-ATPase. As a prodrug, its activity is dependent on the acidic environment of the parietal cell for conversion to its active form. The strategic deuteration of the molecule is anticipated to modulate its pharmacokinetic profile, primarily by slowing its metabolism through the kinetic isotope effect. This could potentially enhance its therapeutic efficacy by providing a more sustained suppression of gastric acid. Further research, particularly direct comparative studies with its non-deuterated counterpart, is necessary to fully elucidate the quantitative impact of deuteration on its potency and clinical performance. The experimental protocols outlined in this guide provide a framework for conducting such essential evaluations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated lansoprazole. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comparative analysis with its non-deuterated counterpart and detailed experimental context. The strategic replacement of hydrogen atoms with deuterium can significantly alter a drug's metabolic profile, making deuterated compounds like Lansoprazole-d4 valuable tools in pharmacokinetic research and as potential therapeutic agents with improved properties.

Core Physicochemical Properties

The substitution of hydrogen with deuterium in lansoprazole primarily affects its metabolic fate due to the kinetic isotope effect. This can lead to a slower rate of metabolism, potentially resulting in a longer half-life and increased drug exposure. Below is a comparative summary of the known physical and chemical properties of lansoprazole and its deuterated form, Lansoprazole-d4.

Data Presentation: Comparative Physicochemical Properties

PropertyLansoprazoleDeuterated Lansoprazole (Lansoprazole-d4)
Molecular Formula C₁₆H₁₄F₃N₃O₂S[1]C₁₆H₁₀D₄F₃N₃O₂S[2]
Molecular Weight 369.36 g/mol [3]373.39 g/mol [2][4]
Appearance White to brownish-white odorless crystalline powder[5]White solid[4]
Melting Point Approximately 166°C with decomposition[5][6][7]Data not available in public literature. The melting point of Lansoprazole Sulfide-d4, a metabolite, is reported as 145-147°C.[8]
Solubility Practically insoluble in water and hexane; freely soluble in dimethylformamide; soluble in methanol; sparingly soluble in ethanol; slightly soluble in ethyl acetate, dichloromethane, and acetonitrile; very slightly soluble in ether.[1][5]Data not available in public literature. Expected to have similar solubility to lansoprazole in organic solvents.
pKa pKa1 = 1.1; pKa2 = 6.9; pKa3 = 12 (Estimated)[1]Data not available in public literature. Expected to be very similar to lansoprazole as deuteration has a negligible effect on acid-base properties.
Purity (Typical) ≥98%[9]98.8% by HPLC; 99% atom D[4]
Storage Temperature -20°C[9]-20°C[2]

Mechanism of Action and Signaling Pathway

Lansoprazole, a proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in the stomach's parietal cells.[2][8][10] This action occurs at the final step of the acid secretion pathway.[8][10] Lansoprazole is a prodrug, meaning it requires activation in an acidic environment to exert its therapeutic effect.[2]

lansoprazole_mechanism lansoprazole_inactive Lansoprazole (Inactive Prodrug) lansoprazole_inactive_cell Lansoprazole (Inactive) lansoprazole_inactive->lansoprazole_inactive_cell acidic_canaliculus Acidic Secretory Canaliculus lansoprazole_inactive_cell->acidic_canaliculus Accumulation lansoprazole_active Sulfenamide (Active Form) acidic_canaliculus->lansoprazole_active Protonation & Conversion proton_pump H+/K+ ATPase (Proton Pump) lansoprazole_active->proton_pump Irreversible Covalent Bonding h_ion H+ proton_pump->h_ion Pumps Out lumen Stomach Lumen h_ion->lumen k_ion K+ k_ion->proton_pump Pumps In

Mechanism of Action of Lansoprazole.

Metabolic Pathways and the Impact of Deuteration

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[11][12][13][14] The main metabolic pathways are 5-hydroxylation (predominantly by CYP2C19) and oxidation to lansoprazole sulfone (by CYP3A4).[13][14] Another metabolite is lansoprazole sulfide.[12] Genetic variations in CYP2C19 can significantly influence the metabolism and clinical efficacy of lansoprazole.[13]

Deuteration at specific sites of metabolism can slow down these enzymatic reactions due to the kinetic isotope effect. This may lead to a higher plasma concentration (Cmax) and area under the curve (AUC) of the parent drug, potentially with no significant change in the time to maximum concentration (Tmax).[11]

lansoprazole_metabolism cluster_info Deuteration Impact lansoprazole Lansoprazole / Lansoprazole-d4 hydroxy_lansoprazole 5-Hydroxylansoprazole lansoprazole->hydroxy_lansoprazole Hydroxylation lansoprazole_sulfone Lansoprazole Sulfone lansoprazole->lansoprazole_sulfone Oxidation lansoprazole_sulfide Lansoprazole Sulfide lansoprazole->lansoprazole_sulfide Reduction cyp2c19 CYP2C19 cyp2c19->hydroxy_lansoprazole cyp3a4 CYP3A4 cyp3a4->lansoprazole_sulfone info_node Deuteration at metabolic sites can slow reactions catalyzed by CYP2C19 and CYP3A4, altering the pharmacokinetic profile.

Metabolic Pathways of Lansoprazole.

Experimental Protocols

Stability-Indicating HPLC Method for Lansoprazole

This protocol is adapted from validated methods for determining lansoprazole and its related substances.[15] A similar methodology would be applicable for the analysis of deuterated lansoprazole.

Objective: To develop a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of lansoprazole in the presence of its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of lansoprazole reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration.

  • Test Solution: Prepare the sample to be analyzed in the same diluent to a similar concentration as the standard solution.

3. Forced Degradation Studies:

  • Acid Degradation: Reflux the drug substance in 0.1 N HCl at a specified temperature and duration. Neutralize the solution before analysis.

  • Base Degradation: Reflux the drug substance in 0.1 N NaOH under similar conditions to acid degradation.

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light.

4. Analysis:

  • Inject the prepared standard, test, and forced degradation samples into the HPLC system.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.

hplc_workflow start Start: Sample Preparation std_prep Prepare Standard Solution start->std_prep test_prep Prepare Test Solution start->test_prep stress_samples Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_samples hplc_analysis HPLC Analysis std_prep->hplc_analysis test_prep->hplc_analysis stress_samples->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_analysis Peak Purity & Resolution Analysis data_acquisition->peak_analysis quantification Quantification of Lansoprazole and Impurities peak_analysis->quantification end End: Report Results quantification->end

Workflow for Stability-Indicating HPLC Method.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a general workflow for assessing the metabolic stability of a compound like lansoprazole or its deuterated analog.

Objective: To determine the rate of metabolism of the test compound in the presence of human liver microsomes (HLM).

1. Reagents and Materials:

  • Test compound (Lansoprazole or Deuterated Lansoprazole)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

2. Procedure:

  • Prepare a stock solution of the test compound.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the reaction by adding the test compound to the mixture.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion

Deuterated lansoprazole represents a valuable tool for pharmaceutical research, particularly in the field of pharmacokinetics. While comprehensive data on its physical and chemical properties are not as readily available as for its non-deuterated counterpart, the information presented in this guide provides a solid foundation for its application. The key advantage of deuteration lies in its potential to favorably alter the metabolic profile of lansoprazole, a concept that continues to be explored for the development of drugs with improved therapeutic properties. Further research is warranted to fully characterize the physicochemical properties of deuterated lansoprazole and to explore its clinical potential.

References

(R)-Lansoprazole-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (R)-Lansoprazole-d4

This technical guide provides a comprehensive overview of this compound, a deuterated analog of (R)-Lansoprazole (Dexlansoprazole). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and mechanisms of action.

Data Presentation: Physicochemical Properties

This compound is the deuterium-labeled form of (R)-Lansoprazole. The CAS Numbers and molecular weights can vary between suppliers, often depending on the position and number of deuterium atoms. Below is a summary of the available data. It is important to note that CAS number 934294-22-1 is often associated with the racemic mixture of Lansoprazole-d4, while 1246819-33-9 is specifically assigned to the (R)-enantiomer.

PropertyThis compoundLansoprazole-d4 (Racemic)
CAS Number 1246819-33-9[1][2]934294-22-1[3][4][5][6]
Alternate CAS Number NARacemic: 934294-22-1[7]
Molecular Formula C₁₆H₁₀D₄F₃N₃O₂S[7][8]C₁₆H₁₀D₄F₃N₃O₂S[3]
Molecular Weight 373.39 g/mol [8]373.39 g/mol [3]
Alternate Molecular Formula C₁₆H₁₂F₃N₃O₂SD₄[1]-
Alternate Molecular Weight 375.41 g/mol [1]-
Appearance White to off-white solidWhite solid[3]

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research for the quantification of Lansoprazole and its enantiomers in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability during sample preparation and ionization, ensuring high precision and accuracy.[9]

While specific protocols for this compound are proprietary to the labs that develop them, the following is a representative experimental protocol for the quantification of Lansoprazole in human plasma using a deuterated internal standard, synthesized from publicly available methods for related compounds like Lansoprazole Sulfide-d4.[9][10][11][12]

Objective: To quantify the concentration of Lansoprazole in human plasma using LC-MS/MS with a deuterated internal standard.

Materials and Reagents:

  • Lansoprazole reference standard

  • This compound (or another suitable deuterated Lansoprazole analog) as the internal standard (IS)

  • HPLC grade methanol and acetonitrile

  • Ammonium formate and formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma with K2-EDTA as an anticoagulant

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

Procedure:

  • Preparation of Standard and Quality Control (QC) Solutions:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lansoprazole and the internal standard in methanol.[9][12]

    • Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.[12]

    • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) methanol:water mixture.[9][12]

    • QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lansoprazole working standard solutions.[12]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples (standards, QCs, and unknowns) and vortex to ensure homogeneity.[12]

    • To 100 µL of each plasma sample, add 20 µL of the internal standard working solution.[9][12]

    • Vortex for 10-15 seconds.[10][12]

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[12]

    • Vortex vigorously for 1 minute.[9][12]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9][12]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[9][12]

    • Reconstitute the residue in 100-200 µL of the mobile phase.[9][12]

    • Transfer the reconstituted solution to autosampler vials for analysis.[10]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Perform chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of ammonium formate or formic acid in water and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization source. Monitor specific precursor-to-product ion transitions for both Lansoprazole and the deuterated internal standard.

  • Quantification:

    • Quantification is achieved by calculating the peak area ratio of the analyte (Lansoprazole) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this curve.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 400 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer Transfer to Autosampler Vial reconstitute->transfer lcms LC-MS/MS Analysis (MRM Mode) transfer->lcms quant Quantification (Peak Area Ratio vs. Concentration) lcms->quant

Caption: Experimental workflow for Lansoprazole quantification.

Signaling Pathways

Lansoprazole, the parent compound of this compound, has two primary mechanisms of action: inhibition of the gastric proton pump and inhibition of neutral sphingomyelinase.

Proton Pump Inhibition

The primary and most well-known mechanism of action for Lansoprazole is the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[13][14] This enzyme is responsible for the final step in gastric acid secretion.

Mechanism:

  • Lansoprazole is a prodrug that requires an acidic environment to become activated.[15]

  • In the acidic canaliculus of the parietal cell, Lansoprazole is protonated and converted to its active form, a sulfenamide intermediate.

  • This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase.[15]

  • This irreversible binding inactivates the pump, thereby inhibiting the secretion of H+ ions into the gastric lumen and reducing stomach acidity.[13][14]

G cluster_cell Gastric Parietal Cell cluster_lumen Gastric Lumen lansoprazole (R)-Lansoprazole (Prodrug) acid_space Acidic Canaliculus (Low pH) lansoprazole->acid_space Enters active_metabolite Active Sulfenamide Metabolite acid_space->active_metabolite Activation proton_pump H+/K+-ATPase (Proton Pump) active_metabolite->proton_pump Binds to Cysteine Residues inhibition Irreversible Inhibition proton_pump->inhibition Leads to h_ion H+ (Acid) proton_pump->h_ion Pumps H+ out inhibition->h_ion Blocks Secretion

Caption: Proton pump inhibition pathway of Lansoprazole.

Neutral Sphingomyelinase Inhibition

Recent research has identified Lansoprazole as a potent, brain-penetrant inhibitor of neutral sphingomyelinase (nSMase), specifically nSMase2.[16] This enzyme is involved in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin to produce ceramide, a bioactive lipid implicated in various cellular processes including inflammation and apoptosis.[16]

Mechanism:

  • nSMase2 is an enzyme that hydrolyzes sphingomyelin into ceramide and phosphocholine.

  • Elevated levels of ceramide are associated with inflammatory responses and cell death pathways.

  • Lansoprazole directly inhibits the activity of nSMase2.

  • This inhibition leads to a reduction in ceramide production.

  • By reducing ceramide levels, Lansoprazole can attenuate inflammatory signaling pathways.[17] This mechanism may contribute to potential therapeutic effects in neuroinflammatory and neurodegenerative diseases.[16][17]

G sphingomyelin Sphingomyelin nSMase2 Neutral Sphingomyelinase 2 (nSMase2) sphingomyelin->nSMase2 Substrate for ceramide Ceramide nSMase2->ceramide Produces inflammation Inflammation & Apoptosis ceramide->inflammation Promotes lansoprazole (R)-Lansoprazole lansoprazole->nSMase2 Inhibits

Caption: Neutral sphingomyelinase inhibition pathway.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of (R)-Lansoprazole-d4, a deuterated analog of Dexlansoprazole. Understanding these parameters is critical for the accurate use of this stable isotope-labeled compound as an internal standard in pharmacokinetic studies, metabolic research, and therapeutic drug monitoring.

Isotopic and Chemical Purity

This compound is synthesized to be a highly pure compound, suitable for sensitive analytical applications. The purity is typically characterized by both its chemical purity, assessed by methods like High-Performance Liquid Chromatography (HPLC), and its isotopic purity, which includes measures of isotopic enrichment.

Table 1: Summary of Isotopic and Chemical Purity Data for this compound

ParameterSpecificationMethod
Chemical Purity≥98%HPLC
Isotopic Enrichment≥99 atom % DMS

Stability Profile

This compound, as a substituted benzimidazole, exhibits stability characteristics that are crucial for its handling, storage, and use in analytical methods. Its stability is influenced by factors such as pH, temperature, light, and oxidizing agents. Forced degradation studies on Lansoprazole provide valuable insights into the potential degradation pathways of its deuterated enantiomer.

Lansoprazole is known to be labile in acidic conditions, a characteristic that is integral to its mechanism of action as a proton pump inhibitor. The degradation is accelerated in acidic media, leading to the formation of various degradation products. Conversely, it shows greater stability in neutral to basic conditions. The sulfide moiety in the molecule is susceptible to oxidation.

Table 2: Summary of Forced Degradation Studies on Lansoprazole

Stress ConditionConditionsObservation
Acidic Hydrolysis1N HCl at room temperature for 1 minuteSignificant degradation
Basic Hydrolysis1N NaOH at 30°C for 6 hoursDegradation observed
Oxidative6% H₂O₂ at room temperature for 2 hoursSignificant degradation
Thermal105°C for 14 hoursNo significant degradation
Photolytic1.2 million lux hoursNo significant degradation
Humidity25°C / 90% RHNo significant degradation

Storage Recommendations:

  • Solid Form (Long-term): -20°C, protected from light.

  • In Solution (Long-term): -80°C, in a suitable solvent and protected from light.

Experimental Protocols

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general method for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the isotopic enrichment of Deuterium in this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Reagents and Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL with a mixture of water and acetonitrile (50:50 v/v).

  • LC-MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Full scan from m/z 370 to 380 to cover the mass range of all possible deuterated species.

      • Data Analysis: Determine the peak areas for the molecular ions corresponding to the d0 to d4 species. Calculate the percentage of the d4 species relative to the sum of all species.

G Workflow for Isotopic Purity Determination cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Dilute to Working Concentration (1 µg/mL) prep1->prep2 lc HPLC Separation (C18 Column) prep2->lc ms Mass Spectrometry (Full Scan) lc->ms integrate Integrate Peak Areas (d0-d4) ms->integrate calculate Calculate Isotopic Enrichment integrate->calculate

Workflow for Isotopic Purity Determination
Stability-Indicating HPLC Method

This protocol describes a stability-indicating HPLC method for assessing the stability of this compound.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with UV or PDA detector

Reagents and Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphate buffer (pH 7.0)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: pH 7.0 Phosphate buffer: Methanol (90:10 v/v)

    • Mobile Phase B: Methanol: Acetonitrile (50:50 v/v)

    • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the separation of polar and non-polar degradants.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 285 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

G Workflow for Stability-Indicating HPLC Method cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_eval Evaluation stress Subject this compound to Stress Conditions hplc Separate on C18 Column with Gradient Elution stress->hplc detect UV Detection at 285 nm hplc->detect analyze Analyze Chromatograms for Degradation detect->analyze validate Validate Method Specificity analyze->validate

Workflow for Stability-Indicating HPLC Method

Mechanism of Action: Proton Pump Inhibition

(R)-Lansoprazole (Dexlansoprazole) is a proton pump inhibitor (PPI) that reduces gastric acid secretion. It is a prodrug that, in the acidic environment of the gastric parietal cells, is converted to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inactivating it. This action is the final step in the pathway of gastric acid secretion.

G Signaling Pathway of (R)-Lansoprazole cluster_cell Gastric Parietal Cell cluster_lumen Gastric Lumen lansoprazole This compound (Prodrug) activation Acid-catalyzed conversion to active Sulfenamide lansoprazole->activation pump H+/K+ ATPase (Proton Pump) activation->pump targets inhibition Covalent Disulfide Bond Formation pump->inhibition leads to h_plus H+ pump->h_plus secretes block Inhibition of H+ Secretion inhibition->block block->h_plus blocks

Signaling Pathway of (R)-Lansoprazole

A Technical Guide to (R)-Lansoprazole-d4 for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and research applications of (R)-Lansoprazole-d4. This deuterated internal standard is a critical tool for accurate quantification in pharmacokinetic and metabolic studies of (R)-Lansoprazole (Dexlansoprazole), a widely used proton pump inhibitor.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. The following table summarizes key product specifications from various vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information on purity and isotopic enrichment.

SupplierCatalog NumberPurity (HPLC)Isotopic Enrichment (Atom % D)Enantiomeric PurityAvailable Pack Sizes
MedChemExpress HY-13662BS98.91% (for unlabeled)Not explicitly statedNot explicitly stated1 mg, 5 mg, 10 mg
LGC Standards TRC-L175012>95% (for d4 racemate)Not explicitly statedNot explicitly stated2.5 mg, 5 mg, 25 mg
ESS Chem Co. ESS025998.8% (for d4 racemate)99% (for d4 racemate)Not explicitly stated10 mg, 25 mg, 50 mg, 100 mg
Pharmaffiliates PA STI 056020Not specifiedNot specifiedNot specifiedInquire
Axios Research AR-L01149Not specifiedNot specifiedNot specifiedInquire

Note: Data is compiled from publicly available information and may vary by lot. Direct inquiry to the supplier for a Certificate of Analysis is recommended.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of (R)-Lansoprazole in biological matrices.[1][2][3] Below is a detailed, representative protocol for the analysis of (R)-Lansoprazole in human plasma.

Protocol: Quantification of (R)-Lansoprazole in Human Plasma using LC-MS/MS

1. Materials and Reagents:

  • (R)-Lansoprazole analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of (R)-Lansoprazole and this compound in methanol to obtain stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the (R)-Lansoprazole stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards ranging from 5 to 3000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 50 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm) or equivalent chiral column

    • Mobile Phase: 10 mM ammonium acetate solution with 0.05% acetic acid / acetonitrile (50:50, v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (R)-Lansoprazole: m/z 370.1 → 252.1

      • This compound: m/z 374.1 → 256.1

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of (R)-Lansoprazole to this compound against the concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of (R)-Lansoprazole in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Proton Pump Inhibition

(R)-Lansoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, the final step in gastric acid secretion.[4][5][6]

G Mechanism of (R)-Lansoprazole as a Proton Pump Inhibitor cluster_0 Parietal Cell R-Lansoprazole R-Lansoprazole Activated Sulfenamide Activated Sulfenamide R-Lansoprazole->Activated Sulfenamide Acid-catalyzed conversion H+/K+ ATPase H+/K+ ATPase (Proton Pump) Activated Sulfenamide->H+/K+ ATPase Covalent disulfide bond (Irreversible Inhibition) Gastric Lumen (Acidic) Gastric Lumen (Acidic) H+/K+ ATPase->Gastric Lumen (Acidic) H+ Secretion Gastric Lumen (Acidic)->H+/K+ ATPase K+ Uptake K+ K+ H+ H+

Caption: Irreversible inhibition of the gastric proton pump by activated (R)-Lansoprazole.

Alternative Mechanism: Neutral Sphingomyelinase Inhibition

Recent studies have identified Lansoprazole as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide signaling and exosome biogenesis.[7][8]

G Inhibition of nSMase2 Signaling by (R)-Lansoprazole cluster_1 Cellular Signaling R-Lansoprazole R-Lansoprazole nSMase2 nSMase2 R-Lansoprazole->nSMase2 Inhibition Ceramide Ceramide nSMase2->Ceramide Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 Substrate Downstream Signaling Apoptosis Inflammation Exosome Biogenesis Ceramide->Downstream Signaling

Caption: (R)-Lansoprazole inhibits nSMase2, reducing ceramide production and downstream signaling.

Experimental Workflow: Pharmacokinetic Study

A typical pharmacokinetic study using this compound as an internal standard follows a well-defined workflow from sample collection to data analysis.

G Workflow for a Pharmacokinetic Study using this compound Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Time course Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma isolation + this compound LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Protein precipitation Reconstitution Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak integration Ratio calculation PK Parameter Calculation PK Parameter Calculation Data Processing->PK Parameter Calculation Concentration vs. Time (AUC, Cmax, T1/2)

References

(R)-Lansoprazole-d4: A Comprehensive Technical Guide on Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for (R)-Lansoprazole-d4, a deuterated form of the proton pump inhibitor Lansoprazole. This document is intended to be a key resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is the deuterated R-enantiomer of Lansoprazole. Deuteration, the substitution of hydrogen with its isotope deuterium, can modify the pharmacokinetic properties of a drug, potentially leading to an improved metabolic profile and reduced toxicity.

PropertyValue
Chemical Name 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4
Synonyms Dexlansoprazole-d4
CAS Number 934294-22-1
Molecular Formula C₁₆H₁₀D₄F₃N₃O₂S
Molecular Weight 373.39 g/mol
Appearance White to off-white solid.
Storage Store at -20°C for long-term storage. Keep in a tightly sealed container in a cool, well-ventilated area.[1]

Hazard Identification and GHS Classification

There is a notable discrepancy in the Globally Harmonized System (GHS) classification of this compound among various suppliers. Some Safety Data Sheets (SDS) classify the substance as hazardous, while others state it is not a hazardous substance or mixture.[2]

Classification as a Hazardous Substance:

One supplier classifies this compound with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

The corresponding GHS pictograms would be the exclamation mark (GHS07).

Classification as a Non-Hazardous Substance:

Conversely, another supplier's SDS states that this compound is "Not a hazardous substance or mixture."[2]

Recommendation:

Given this discrepancy, it is prudent for researchers and laboratory personnel to handle this compound with a degree of caution, assuming the more stringent hazard classification is applicable until further conclusive data is available.

Toxicological Data

No specific quantitative toxicological data, such as LD50 values, for this compound were found in the reviewed literature and safety data sheets. However, data for the non-deuterated parent compound, Lansoprazole, can be used as a reference point.

TestSpeciesRouteValueReference
LD50 RatOral> 5000 mg/kg[4]
LD50 RatIntraperitoneal5000 mg/kg[4]

It is important to note that while deuteration can alter the toxicological profile of a drug, in the absence of specific data for the deuterated compound, the data for the parent compound provides a baseline for risk assessment.

Handling Precautions and Personal Protective Equipment

To minimize exposure and ensure safety, the following handling precautions and personal protective equipment (PPE) are recommended when working with this compound.

Precaution/PPERecommendation
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood or a glovebox to minimize inhalation risk.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]
Eye/Face Protection Wear chemical safety goggles with side-shields to protect against splashes and airborne particles.[1][2]
Skin Protection Wear impervious clothing and protective gloves (e.g., nitrile) to prevent skin contact.[1][2]
Respiratory Protection If not handled in a fume hood, a NIOSH-approved respirator may be necessary, especially when dealing with fine powders where dust generation is possible.[1]
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

Experimental Protocols for Safety Assessment

Specific experimental safety protocols for this compound are not publicly available. However, the safety assessment of a deuterated drug typically involves a "deuterium switch" approach, where bridging studies are conducted to link the safety profile of the deuterated compound to its non-deuterated counterpart.

General Methodological Approach:

  • In Vitro Metabolic Profiling:

    • Objective: To compare the metabolic stability and metabolite profiles of this compound and (R)-Lansoprazole.

    • Methodology: Incubate both compounds with human and relevant animal liver microsomes or hepatocytes. Analyze the rate of parent compound depletion and identify the major metabolites using liquid chromatography-mass spectrometry (LC-MS). This helps to determine if deuteration alters the metabolic pathways.

  • Bridging Toxicological Studies:

    • Objective: To demonstrate that the toxicological profile of this compound is comparable to or improved compared to (R)-Lansoprazole.

    • Methodology: Conduct acute and repeated-dose toxicity studies in a relevant animal species (e.g., rats or dogs). Key endpoints would include clinical observations, body weight changes, food consumption, clinical pathology (hematology and clinical chemistry), and histopathological examinations. The study design should allow for a direct comparison between the deuterated and non-deuterated compounds.

  • Pharmacokinetic (PK) Studies:

    • Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and (R)-Lansoprazole.

    • Methodology: Administer both compounds to a relevant animal species and collect plasma, urine, and feces samples over a defined time course. Analyze the samples using LC-MS to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

The following diagram illustrates a general workflow for the safety assessment of a deuterated drug.

G cluster_0 Pre-clinical Safety Assessment of this compound A In Vitro Studies B Comparative Metabolism (this compound vs. (R)-Lansoprazole) A->B C In Vivo Bridging Studies B->C Inform dose selection D Comparative Pharmacokinetics C->D E Comparative Toxicology C->E F Safety Profile Assessment D->F E->F G Data for IND Submission F->G

General workflow for pre-clinical safety assessment.

Mechanism of Action: Signaling Pathway

(R)-Lansoprazole is a proton pump inhibitor (PPI) that reduces gastric acid secretion. It is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form. This active form then irreversibly binds to the H⁺/K⁺-ATPase (the proton pump), inhibiting its function and thereby blocking the final step of acid production.

The following diagram illustrates the mechanism of action of Lansoprazole.

G cluster_0 Lansoprazole Mechanism of Action in Parietal Cell Lanso_prodrug Lansoprazole (Prodrug) Acidic_env Acidic Environment (Secretory Canaliculi) Lanso_prodrug->Acidic_env Activation Lanso_active Active Sulfenamide Acidic_env->Lanso_active Proton_pump H+/K+-ATPase (Proton Pump) Lanso_active->Proton_pump Covalent Bonding Inhibition Irreversible Inhibition Proton_pump->Inhibition H_ion H+ Secretion Proton_pump->H_ion Gastric_acid Decreased Gastric Acid Inhibition->Gastric_acid Results in K_ion K+ Uptake K_ion->Proton_pump

Mechanism of Lansoprazole as a proton pump inhibitor.

Conclusion

This compound is a valuable compound for research and drug development. While there is some discrepancy in its GHS classification, a cautious approach to handling, utilizing appropriate personal protective equipment, is recommended. In the absence of specific toxicological data for the deuterated form, the data for the parent compound, Lansoprazole, serves as a useful, albeit preliminary, guide. Understanding the mechanism of action and following the recommended safety and handling procedures will ensure the safe and effective use of this compound in a laboratory setting. Further research is warranted to definitively establish the safety profile of this compound.

References

Solubility Profile of (R)-Lansoprazole-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-Lansoprazole-d4 in various organic solvents. The data presented herein is crucial for researchers and professionals involved in the formulation, process development, and analytical characterization of this deuterated active pharmaceutical ingredient (API). While specific solubility data for the deuterated analog, this compound, is limited in publicly available literature, the solubility of its non-deuterated counterpart, Lansoprazole, serves as a reliable surrogate. The substitution of hydrogen with deuterium typically has a minimal impact on the physicochemical properties of a molecule in organic solvents.

Quantitative Solubility Data

The solubility of Lansoprazole, and by close approximation this compound, has been determined in a range of organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for solvent screening and selection in various stages of drug development.

Table 1: Solubility of Lansoprazole in Common Organic Solvents

SolventChemical ClassSolubility (mg/mL)Molarity (mM)Notes
Dimethylformamide (DMF)Polar Aprotic≥ 30≥ 80.34Saturation not reached
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 30≥ 80.34Hygroscopic; use freshly opened
EthanolPolar Protic~5 - 9~13.39 - 24.36[1]
MethanolPolar ProticSoluble-Stated as a methanol-soluble compound[2]
AcetonitrilePolar AproticRelatively Low-[2]
DichloromethaneHalogenatedSoluble-[3]
Ethyl AcetateEsterRelatively Low-[2]
Diethyl EtherEtherVery Slightly Soluble-[3]
HexaneNon-polarPractically Insoluble-[3]

Note: Data for Lansoprazole is used as a close proxy for this compound. The molecular weight of Lansoprazole is 369.36 g/mol , while this compound is approximately 373.39 g/mol . This slight difference in molecular weight should be considered when precise molar concentrations are required.

Table 2: Temperature-Dependent Solubility of Lansoprazole in Various Organic Solvents

A detailed study has reported the mole fraction solubility of Lansoprazole in twelve pure solvents at temperatures ranging from 278.15 K to 318.15 K. The data indicates that the solubility of Lansoprazole increases with rising temperature in all tested solvents[4]. The order of solubility at a given temperature can be a critical factor in solvent selection for crystallization and purification processes.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental in pharmaceutical sciences. The "shake-flask" method is a widely accepted and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess amount of the solid drug in a specific solvent over a defined period until saturation is reached.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is used for accurate quantification.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Below is a graphical representation of the experimental workflow for the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Excess this compound C Sealed Container A->C B Known Volume of Organic Solvent B->C D Agitation at Constant Temperature (24-72h) C->D E Centrifugation D->E F Filtration (PTFE filter) E->F G Saturated Filtrate F->G H HPLC Analysis G->H J Solubility Data (mg/mL or M) H->J I Calibration Curve I->H

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Lansoprazole's Mechanism of Action: A Brief Overview

(R)-Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion[2][3]. It is the R-enantiomer of lansoprazole. As a prodrug, it is activated in the acidic environment of the stomach's parietal cells[5]. The activated form then covalently binds to the H+/K+-ATPase enzyme system (the proton pump), irreversibly inhibiting its function[5][6]. This action is the final step in the pathway of gastric acid production, leading to a sustained reduction in both basal and stimulated acid secretion[6].

The following diagram illustrates the simplified signaling pathway of Lansoprazole's action.

G Lanso_inactive This compound (Inactive Prodrug) ParietalCell Parietal Cell (Acidic Environment) Lanso_inactive->ParietalCell Absorption Lanso_active Activated Sulfenamide ParietalCell->Lanso_active Protonation ProtonPump H+/K+-ATPase (Proton Pump) Lanso_active->ProtonPump Covalent Binding Inhibition Inhibition ProtonPump->Inhibition AcidSecretion Gastric Acid Secretion Inhibition->AcidSecretion Blocks

Caption: Simplified signaling pathway of this compound's mechanism of action.

This technical guide serves as a foundational resource for understanding the solubility characteristics of this compound. The provided data and protocols can aid in the rational design of formulations and manufacturing processes for this important pharmaceutical compound.

References

Pharmacological profile of (R)-Lansoprazole and its deuterated analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Profile of (R)-Lansoprazole and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Pump Inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders, functioning by selectively inhibiting the gastric H+/K+-ATPase.[1] Lansoprazole, a widely prescribed PPI, is a racemic mixture of (R)- and (S)-enantiomers.[2][3] The (R)-enantiomer, dexlansoprazole, has been isolated and developed as a distinct therapeutic agent.[4][5] It is the focus of this guide, which explores its detailed pharmacological profile. Furthermore, we will delve into the theoretical profile of its deuterated analog, a concept rooted in the application of the kinetic isotope effect to modify metabolic pathways and enhance pharmacokinetic properties.[6]

(R)-Lansoprazole, or dexlansoprazole, is the active enantiomer of lansoprazole and demonstrates a unique pharmacological profile, primarily due to its dual delayed-release (DDR) formulation designed to extend the duration of acid suppression.[7] Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, can significantly alter a drug's metabolic fate by slowing the rate of enzymatic cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.[6] This guide synthesizes data from preclinical and clinical studies to provide a comprehensive technical overview for the scientific community.

Pharmacological Profile of (R)-Lansoprazole (Dexlansoprazole)

Mechanism of Action

Like all PPIs, dexlansoprazole is a prodrug that, in the acidic environment of the gastric parietal cell canaliculus, is converted to its active form, a sulfenamide.[8] This active moiety then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump), leading to its irreversible inhibition.[9][10] This action blocks the final step in the pathway of gastric acid secretion, effectively suppressing both basal and stimulated acid production.[9][11]

Mechanism_of_Action cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen Dexlansoprazole_inactive Dexlansoprazole (Prodrug) Activation Acidic Canaliculus (H+ Environment) Dexlansoprazole_inactive->Activation Protonation Dexlansoprazole_active Active Sulfenamide Activation->Dexlansoprazole_active Inhibition Irreversible Inhibition Dexlansoprazole_active->Inhibition ProtonPump H+/K+-ATPase (Proton Pump) ProtonPump->Inhibition H_ion H+ ProtonPump->H_ion Acid Secretion Inhibition->H_ion K_ion_lumen K+ K_ion_lumen->ProtonPump K+ uptake

Caption: Mechanism of action of Dexlansoprazole in the gastric parietal cell.
Pharmacokinetics

A key feature of dexlansoprazole is its Dual Delayed-Release (DDR) formulation, which contains two types of enteric-coated granules that release the drug at different pH levels in the intestine.[2][7] This results in a plasma concentration-time profile with two distinct peaks.[12][13] The first peak occurs approximately 1-2 hours after administration, and the second appears around 4-5 hours post-dose.[12][13] This profile extends the duration of plasma concentration compared to single-release PPIs.[14]

(R)-Lansoprazole exhibits stereoselective hepatic clearance, resulting in a three- to five-fold greater area under the plasma drug concentration-time curve (AUC) compared to (S)-lansoprazole.[2][15] The drug is highly bound to plasma proteins (96-99%).[15][16]

ParameterDexlansoprazole 30 mgDexlansoprazole 60 mgReference
Tmax (Median) Peak 1: ~1-2 hours; Peak 2: ~4-5 hoursPeak 1: ~1-2 hours; Peak 2: ~4-5 hours[12][13]
Cmax (Mean) 658 ng/mL1397 ng/mL[16]
AUC (Mean) 3275 ng·hr/mL6529 ng·hr/mL[16]
Half-life (t1/2) ~1-2 hours~1-2 hours[13]
Protein Binding 96-99%96-99%[15][16]
Table 1: Summary of Pharmacokinetic Parameters of (R)-Lansoprazole (Dexlansoprazole).
Metabolism

Dexlansoprazole is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system.[12][17] Oxidation is mediated by CYP2C19 (hydroxylation) and CYP3A4 (oxidation to the sulfone metabolite), followed by reduction and conjugation to inactive metabolites.[16][18] The metabolic pathway is influenced by an individual's CYP2C19 genotype.[19] In extensive and intermediate metabolizers, the main plasma metabolites are 5-hydroxy dexlansoprazole and its glucuronide conjugate.[16][17] In poor metabolizers, dexlansoprazole sulfone is the major plasma metabolite.[16][17] Approximately 51% of the metabolites are eliminated in the urine and 48% in the feces; no parent drug is found in the urine.[12][20]

Metabolic_Pathway Dexlansoprazole (R)-Lansoprazole (Dexlansoprazole) CYP2C19 CYP2C19 Dexlansoprazole->CYP2C19 CYP3A4 CYP3A4 Dexlansoprazole->CYP3A4 Metabolite_Hydroxy 5-hydroxy dexlansoprazole CYP2C19->Metabolite_Hydroxy Hydroxylation Metabolite_Sulfone Dexlansoprazole sulfone CYP3A4->Metabolite_Sulfone Oxidation Conjugation Reduction & Conjugation Metabolite_Hydroxy->Conjugation Metabolite_Sulfone->Conjugation Inactive_Metabolites Inactive Metabolites Conjugation->Inactive_Metabolites Elimination Renal & Fecal Elimination Inactive_Metabolites->Elimination Kinetic_Isotope_Effect Drug Drug with C-H bond CYP_Enzyme CYP450 Enzyme Drug->CYP_Enzyme Deuterated_Drug Drug with C-D bond Deuterated_Drug->CYP_Enzyme Bond_Strength C-D bond is stronger than C-H bond Deuterated_Drug->Bond_Strength Metabolism_Normal Standard Metabolism Rate CYP_Enzyme->Metabolism_Normal Metabolism_Slow Slower Metabolism Rate CYP_Enzyme->Metabolism_Slow Bond_Strength->Metabolism_Slow Leads to PK_Workflow Admin Drug Administration (Oral) Sample Serial Blood Sample Collection Admin->Sample Process Plasma Isolation & Storage (-80°C) Sample->Process Prepare Protein Precipitation + Internal Standard Process->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Quantification vs. Calibration Curve Analyze->Quantify Calculate Calculate PK Parameters (Cmax, AUC, etc.) Quantify->Calculate

References

Methodological & Application

Application Note: (R)-Lansoprazole-d4 as an Internal Standard for the Quantitative Analysis of Lansoprazole by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1] Accurate and reliable quantification of lansoprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[3][4]

The use of a stable isotope-labeled internal standard is a critical component of a robust LC-MS/MS method, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] A deuterated analog of the analyte, such as (R)-Lansoprazole-d4, is an ideal internal standard due to its similar chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by its mass-to-charge ratio (m/z).[2] This application note provides a detailed protocol for the quantitative analysis of lansoprazole in human plasma using this compound as an internal standard.

Experimental Protocols

1. Materials and Reagents

  • Lansoprazole reference standard (Purity ≥98%)

  • This compound (Purity ≥98%, isotopic purity ≥99 atom % D)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

2. Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

3. Preparation of Standard and Quality Control Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lansoprazole and this compound in methanol.[5][6]

  • Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.[5]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.[5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lansoprazole working standard solutions.[5]

4. Sample Preparation Protocol

  • Thaw plasma samples and vortex to ensure homogeneity.[5]

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).[5]

  • Vortex for 10 seconds.[5]

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex vigorously for 1 minute.[5]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

  • Transfer to an autosampler vial for LC-MS/MS analysis.[5]

5. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)[5]

    • Mobile Phase: A gradient of acetonitrile and 2 mM ammonium acetate solution (e.g., 80:20 v/v) can be used.[7][8][9]

    • Flow Rate: 1.0 mL/min[7][8][9]

    • Injection Volume: 10 µL[4]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

    • MRM Transitions:

      • Lansoprazole: m/z 370 → 252[10]

      • This compound: The specific transition would be approximately m/z 374 → 256 (assuming d4 on a stable part of the molecule).

Data Presentation

Table 1: Calibration Curve and Linearity

ParameterExpected Value
AnalyteLansoprazole
Internal StandardThis compound
Calibration Range1.0 - 2000 ng/mL[6]
Regression ModelLinear, 1/x² weighting[6]
Correlation Coefficient (r²)≥ 0.995[6]

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)1.0≤ 15%≤ 15%± 15%
Low QC (LQC)3.0≤ 15%≤ 15%± 15%
Medium QC (MQC)500≤ 15%≤ 15%± 15%
High QC (HQC)1500≤ 15%≤ 15%± 15%

(Data in tables are representative and based on typical validated assays for lansoprazole)[6][11]

Mandatory Visualization

experimental_workflow plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for the quantification of lansoprazole.

Caption: Logic of using a stable isotope-labeled internal standard.

References

Application Note: Quantitative Analysis of Lansoprazole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. Accurate and reliable quantification of lansoprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lansoprazole in human plasma. The method employs a stable isotope-labeled internal standard, Lansoprazole Sulfide-d4, to ensure high accuracy and precision. A simple protein precipitation method is utilized for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Lansoprazole reference standard (Purity ≥98%)

  • Lansoprazole Sulfide-d4 (Purity ≥98%, isotopic purity ≥99 atom % D)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source

Application Notes and Protocols: Development of a Bioanalytical Method for Lansoprazole Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a proton pump inhibitor, is a widely prescribed medication for the management of acid-related gastrointestinal disorders. It is a chiral compound that exists as two enantiomers, R-(+)-lansoprazole (dexlansoprazole) and S-(-)-lansoprazole.[1] Although administered as a racemate, the enantiomers of lansoprazole exhibit stereoselective pharmacokinetics.[1] The R-(+)-enantiomer generally shows higher plasma concentrations and a longer half-life compared to the S-(-)-enantiomer.[1] This stereoselectivity is attributed to differences in protein binding and metabolism in the liver.[1] Consequently, the development of robust and sensitive bioanalytical methods for the individual quantification of lansoprazole enantiomers in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.

This document provides detailed application notes and protocols for the development and validation of a bioanalytical method for the determination of lansoprazole enantiomers in plasma, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is commonly employed for the extraction of lansoprazole enantiomers and the internal standard (IS) from plasma samples.[2]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., esomeprazole).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a 10 µL aliquot into the LC-MS/MS system.

Chiral Liquid Chromatography

The key to separating the enantiomers is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have shown excellent resolution for lansoprazole enantiomers.[1][3]

Chromatographic Conditions:

  • Chiral Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm)[2] or Chiralcel OD[1]

  • Mobile Phase: A mixture of 10 mM ammonium acetate solution containing 0.05% acetic acid and acetonitrile (50:50, v/v)[2]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C[2]

  • Injection Volume: 10 µL

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for bioanalytical assays. The analysis is typically performed in the positive ion mode using electrospray ionization (ESI).

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Lansoprazole enantiomers: m/z 370.1 → 252.1[2]

    • Esomeprazole (IS): m/z 346.1 → 198.1[2]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

Data Presentation: Method Validation Summary

The developed bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[4] Key validation parameters are summarized in the tables below, compiled from various studies.

Table 1: Linearity and Sensitivity of Lansoprazole Enantiomers

ParameterR-(+)-LansoprazoleS-(-)-LansoprazoleReference
Calibration Range5.00 - 3000 ng/mL5.00 - 3000 ng/mL[2]
Correlation Coefficient (r²)> 0.99> 0.99[2]
Lower Limit of Quantification (LLOQ)5.00 ng/mL5.00 ng/mL[2]

Table 2: Accuracy and Precision for R-(+)-Lansoprazole

QC LevelNominal Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
LLOQ5.0-1.2 to 2.8< 8.5< 9.1[2]
Low10.0-3.8 to 3.3< 7.9< 8.4[2]
Medium500.0-2.5 to 1.7< 6.5< 7.2[2]
High2500.0-3.1 to 2.4< 5.8< 6.9[2]

Table 3: Accuracy and Precision for S-(-)-Lansoprazole

QC LevelNominal Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
LLOQ5.0-0.9 to 3.1< 8.8< 9.5[2]
Low10.0-3.5 to 2.9< 8.1< 8.7[2]
Medium500.0-2.8 to 1.9< 6.8< 7.5[2]
High2500.0-3.4 to 2.6< 6.1< 7.2[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical method of lansoprazole enantiomers in plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Esomeprazole) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chiral HPLC Separation (Chiralpak IC) injection->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting G cluster_precision Precision cluster_stability Stability Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix IntraDay Intra-day Precision->IntraDay InterDay Inter-day Precision->InterDay FreezeThaw Freeze-Thaw Stability->FreezeThaw ShortTerm Short-Term (Bench-top) Stability->ShortTerm LongTerm Long-Term Stability->LongTerm StockSolution Stock Solution Stability->StockSolution

References

Application of (R)-Lansoprazole-d4 in Pharmacokinetic and Pharmacodynamic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of deuterated (R)-Lansoprazole, specifically (R)-Lansoprazole-d4, in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The primary application of this compound is as an internal standard in bioanalytical methods to ensure accuracy and precision in quantifying (R)-Lansoprazole and its racemate in biological matrices.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] It is a racemic mixture of two enantiomers, (R)-Lansoprazole (dexlansoprazole) and (S)-Lansoprazole. The enantiomers exhibit stereoselective pharmacokinetics, with the (R)-enantiomer generally showing higher plasma concentrations and a slower clearance compared to the (S)-enantiomer.[4][5][6]

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Their physicochemical properties are nearly identical to the analyte of interest, allowing for accurate correction of variability during sample preparation and analysis.[8] This document will detail the protocols for using a deuterated form of lansoprazole as an internal standard for pharmacokinetic studies and discuss the pharmacodynamic assessment of lansoprazole.

Pharmacokinetic Studies

The accurate quantification of (R)-Lansoprazole in biological matrices like plasma is crucial for defining its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The use of a deuterated internal standard, such as this compound, is integral to a robust bioanalytical method.

Bioanalytical Method for (R)-Lansoprazole Quantification in Human Plasma

This protocol describes a validated LC-MS/MS method for the quantification of lansoprazole in human plasma, which can be applied to stereoselective analysis of the (R)- and (S)-enantiomers.

2.1.1. Materials and Reagents

  • (R)-Lansoprazole reference standard

  • (S)-Lansoprazole reference standard

  • Lansoprazole-d4 (or a deuterated metabolite like Lansoprazole Sulfide-d4) as an internal standard (IS)

  • HPLC-grade methanol and acetonitrile

  • Ammonium formate and formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

2.1.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Individually prepare stock solutions of (R)-Lansoprazole, (S)-Lansoprazole, and Lansoprazole-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-Lansoprazole stock solutions with a 50:50 (v/v) methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Lansoprazole-d4 stock solution with a 50:50 (v/v) methanol:water mixture.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the working standard solutions.

2.1.3. Sample Preparation Protocol (Protein Precipitation)

  • Thaw plasma samples (standards, QCs, and unknown samples) to room temperature.

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution (Lansoprazole-d4).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.[7][9]

2.1.4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A chiral column is required for the separation of (R)- and (S)-Lansoprazole. For total lansoprazole, a standard C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) can be used.

    • Mobile Phase: A gradient of mobile phase A (e.g., 2 mM ammonium acetate with 0.1% formic acid in water) and mobile phase B (methanol or acetonitrile).

    • Flow Rate: Optimized for the specific column and separation.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lansoprazole: m/z 370.0 → 252.0[10]

      • Lansoprazole-d4: m/z 374.1 → 252.0[10]

    • Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for lansoprazole and its enantiomers from various studies.

Table 1: Pharmacokinetic Parameters of Lansoprazole Enantiomers in Healthy Subjects Following a Single Oral Dose of 60 mg Racemic Lansoprazole

Parameter(R)-Lansoprazole(S)-LansoprazoleReference
Cmax (ng/mL)Significantly higher than (S)-enantiomer-[4]
AUC (ng·h/mL)5-6 times greater than (S)-enantiomer in rats-[11]
t½ (h)1.76–2.060.87–1.02[4]
CL (L/h)4.52–5.4034.66–35.98[4]

Note: Cmax = Maximum plasma concentration, AUC = Area under the plasma concentration-time curve, t½ = Elimination half-life, CL = Clearance.

Table 2: Pharmacokinetic Parameters of Lansoprazole Following a Single 30 mg Intravenous Infusion in Healthy Subjects [12]

ParameterMean Value (± SD)
Cmax (ng/mL)1705 (± 292)
AUC (ng·h/mL)3192 (± 1745)
t½ (h)1.3 (± 0.5)
Vd (L)15.7 (± 1.9)

Note: Vd = Volume of distribution.

Pharmacodynamic Studies

The primary pharmacodynamic effect of lansoprazole is the inhibition of gastric acid secretion, leading to an increase in intragastric pH.[13]

Experimental Protocol for Intragastric pH Monitoring

3.1.1. Study Design

A randomized, crossover study design is often employed where subjects receive lansoprazole or a placebo.

3.1.2. Procedure

  • Subjects are fasted overnight before the study day.

  • A pH monitoring probe is inserted into the stomach to continuously record intragastric pH.

  • A baseline pH measurement is taken for a defined period.

  • Subjects are then administered a single or multiple doses of lansoprazole.

  • Intragastric pH is monitored continuously for 24 hours post-dose.

  • Pharmacodynamic parameters are calculated from the pH data.[14]

Data Presentation: Pharmacodynamic Parameters

Table 3: Pharmacodynamic Effects of Lansoprazole on Intragastric pH

ParameterEffect of LansoprazoleReference
Basal Acid OutputSignificantly decreased[13]
Mean Gastric pH (24h)Increased[13]
% Time Gastric pH > 3Increased[13]
% Time Gastric pH > 4Increased[13][14]
Meal-stimulated Gastric Acid OutputReduced[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Lansoprazole

Lansoprazole's primary mechanism of action is the inhibition of the H+/K+-ATPase in gastric parietal cells. However, it also exhibits effects beyond acid suppression, including anti-inflammatory and antioxidant properties.[15][16]

G cluster_parietal_cell Gastric Parietal Cell cluster_other_cells Other Cell Types (e.g., Epithelial, Endothelial) Lansoprazole Lansoprazole (Prodrug) ActiveMetabolite Active Sulfenamide Metabolite Lansoprazole->ActiveMetabolite Acidic Environment ProtonPump H+/K+-ATPase (Proton Pump) ActiveMetabolite->ProtonPump Irreversible Inhibition H_ion H+ Secretion (Acid Production) ProtonPump->H_ion Blocks Lumen Gastric Lumen H_ion->Lumen Lansoprazole_other Lansoprazole PI3K_Akt PI3K/Akt Pathway Lansoprazole_other->PI3K_Akt Inhibits Stat3 Stat3 Pathway Lansoprazole_other->Stat3 Inhibits HO1 Heme Oxygenase-1 (HO-1) Lansoprazole_other->HO1 Induces Inflammation Inflammation PI3K_Akt->Inflammation Stat3->Inflammation OxidativeStress Oxidative Stress HO1->OxidativeStress Reduces

Caption: Lansoprazole's mechanism of action and related signaling pathways.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the bioanalytical quantification of (R)-Lansoprazole in plasma samples.

G Start Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject Quantify Data Processing and Quantification Inject->Quantify

Caption: Bioanalytical workflow for (R)-Lansoprazole quantification.

Conclusion

The use of this compound as an internal standard is a critical component of robust bioanalytical methods for the pharmacokinetic evaluation of (R)-Lansoprazole. The detailed protocols and data presented in these application notes provide a framework for researchers to conduct accurate and reproducible studies. Furthermore, understanding the pharmacodynamic effects of lansoprazole on gastric pH is essential for correlating its pharmacokinetic profile with its therapeutic efficacy. The additional insights into lansoprazole's effects on other signaling pathways open avenues for further research into its pleiotropic effects.

References

Application Notes and Protocols: (R)-Lansoprazole-d4 in Drug Metabolism and Cytochrome P450 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-Lansoprazole-d4 in drug metabolism and cytochrome P450 (CYP) inhibition assays. (R)-Lansoprazole, also known as dexlansoprazole, is the active enantiomer of lansoprazole, a widely used proton pump inhibitor. The deuterated form, this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, ensuring accurate and precise measurements in complex biological matrices.

Introduction to (R)-Lansoprazole Metabolism

Lansoprazole is a racemic mixture of (R)- and (S)-enantiomers, both of which are extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1][2] The major metabolic pathways involve hydroxylation to 5-hydroxylansoprazole, predominantly catalyzed by CYP2C19, and sulfoxidation to lansoprazole sulfone, mainly mediated by CYP3A4.[2][3] The (R)-enantiomer, dexlansoprazole, shows a preference for the CYP3A4-mediated sulfoxidation pathway.[2] Understanding the metabolic profile of (R)-Lansoprazole is crucial for predicting its pharmacokinetic properties and potential drug-drug interactions.

Data Presentation

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Lansoprazole
CYP IsoformTest SystemSubstrateInhibitorIC50 / KiReference
CYP2C19Human Liver MicrosomesS-mephenytoinRacemic LansoprazoleIC50: 1.2 µM[4]
CYP2C19Human Liver Microsomes-Racemic LansoprazoleKi: ~1 µM
CYP2D6Human Liver Microsomes-Racemic LansoprazoleIC50: >200 µM
CYP3A4Human Liver Microsomes-Racemic LansoprazoleIC50: >200 µM
CYP2C9Human Liver MicrosomesTolbutamide(R)-LansoprazoleKi: 6.1 µM[5]
CYP2C19Human Liver MicrosomesS-mephenytoin(R)-LansoprazoleKi: 6.1 µM[5]
CYP2C19Human Liver MicrosomesS-mephenytoin(S)-LansoprazoleKi: 0.6 µM[5]

Note: Data for (R)-Lansoprazole is limited in publicly available literature. The provided values for racemic lansoprazole offer an estimation of its inhibitory potential. The stereoselectivity of inhibition is highlighted by the different Ki values for the (R)- and (S)-enantiomers against CYP2C19.

Mandatory Visualizations

cluster_0 In Vitro Drug Metabolism Experimental Workflow A Prepare Incubation Mixture (Microsomes, Buffer, (R)-Lansoprazole) B Add NADPH to Initiate Reaction A->B C Incubate at 37°C B->C D Quench Reaction (e.g., Acetonitrile) C->D E Add Internal Standard (this compound) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Metabolite Formation Rate) G->H

Caption: Workflow for an in vitro drug metabolism study of (R)-Lansoprazole.

cluster_1 Metabolic Pathway of (R)-Lansoprazole RL (R)-Lansoprazole M1 5-hydroxy- (R)-Lansoprazole RL->M1 CYP2C19 M2 (R)-Lansoprazole Sulfone RL->M2 CYP3A4

Caption: Primary metabolic pathways of (R)-Lansoprazole.

cluster_2 CYP450 Inhibition Assay Workflow P1 Prepare Incubation Mixture (Microsomes, Buffer, CYP Probe Substrate) P2 Add (R)-Lansoprazole (Inhibitor) P1->P2 P3 Pre-incubate P2->P3 P4 Add NADPH to Initiate Reaction P3->P4 P5 Incubate at 37°C P4->P5 P6 Quench Reaction P5->P6 P7 Analyze Metabolite of Probe Substrate by LC-MS/MS P6->P7 P8 Calculate % Inhibition and IC50 P7->P8

Caption: General workflow for a CYP450 inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Metabolism of (R)-Lansoprazole in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of (R)-Lansoprazole and identify its major metabolites using HLM.

Materials:

  • (R)-Lansoprazole

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (R)-Lansoprazole in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of this compound in methanol.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the HLM on ice.

  • Incubation:

    • In a microcentrifuge tube, combine potassium phosphate buffer, HLM (final protein concentration typically 0.2-1.0 mg/mL), and (R)-Lansoprazole (final concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of the internal standard, this compound.

    • Vortex the sample to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining (R)-Lansoprazole and the formation of its metabolites. This compound is used to correct for variability in sample processing and instrument response.

  • Data Analysis:

    • Calculate the rate of disappearance of (R)-Lansoprazole over time to determine its metabolic stability (e.g., half-life, intrinsic clearance).

    • Quantify the formation of metabolites to understand the primary metabolic pathways.

Protocol 2: Cytochrome P450 Inhibition Assay - IC50 Determination

Objective: To determine the concentration of (R)-Lansoprazole that causes 50% inhibition (IC50) of specific CYP450 enzyme activity.

Materials:

  • (R)-Lansoprazole

  • Pooled Human Liver Microsomes (HLM) or recombinant CYP enzymes

  • CYP-specific probe substrates (e.g., S-mephenytoin for CYP2C19, midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

  • 96-well plates (optional, for higher throughput)

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of (R)-Lansoprazole in a suitable solvent to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a stock solution of the CYP-specific probe substrate.

    • Prepare the NADPH regenerating system.

    • Thaw the HLM or recombinant CYP enzymes on ice.

  • Incubation:

    • In separate wells of a 96-well plate or in microcentrifuge tubes, combine the buffer, HLM or recombinant CYP enzyme, and the CYP-specific probe substrate (at a concentration near its Km).

    • Add the different concentrations of (R)-Lansoprazole to the respective wells/tubes. Include a control with no inhibitor.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge the plate/tubes to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of (R)-Lansoprazole relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the (R)-Lansoprazole concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.[6]

References

Application Notes and Protocols for Chiral Separation of Lansoprazole and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of lansoprazole and its primary metabolites, 5-hydroxylansoprazole and lansoprazole sulfone. The methods described herein are essential for pharmacokinetic studies, enantiomeric purity analysis, and quality control in drug development and manufacturing.

Lansoprazole, a proton pump inhibitor, is a chiral molecule that exists as two enantiomers, (R)-(+)-lansoprazole (dexlansoprazole) and (S)-(-)-lansoprazole. These enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. The metabolism of lansoprazole is also stereoselective, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of hydroxylated and sulfone metabolites.[1][2][3][4] Therefore, reliable chiral separation methods are crucial for understanding the disposition of lansoprazole enantiomers and their metabolites in the body.

The following sections detail various chromatographic and electrophoretic techniques for the effective chiral separation of lansoprazole and its key metabolites.

High-Performance Liquid Chromatography (HPLC) Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioselective analysis of lansoprazole and its metabolites in both bulk drug substances and biological matrices. The choice of chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective.[5][6]

Application Note: Chiral HPLC for Lansoprazole Enantiomers

This application note describes a robust HPLC method for the baseline separation of lansoprazole enantiomers. The method is suitable for determining the enantiomeric purity of dexlansoprazole and for pharmacokinetic studies.

Table 1: HPLC Method Parameters for Lansoprazole Enantiomer Separation

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Chiralpak IC (150 mm × 4.6 mm, 5 µm)[7]Chiralcel OD[5]Chiralpak IA[6]
Mobile Phase 10 mM Ammonium Acetate (0.05% Acetic Acid) : Acetonitrile (50:50, v/v)[7]Not SpecifiedMethyl-tert-butyl ether : Ethyl acetate : Ethanol : Diethylamine (60:40:5:0.1, v/v/v/v)[6]
Flow Rate Not SpecifiedNot SpecifiedNot Specified
Column Temperature 30°C[7]Not SpecifiedNot Specified
Detection Tandem Mass Spectrometry (MS/MS)[7]Not SpecifiedNot Specified
Analysis Time < 9.0 min[7]Not SpecifiedNot Specified
Experimental Protocol: Simultaneous Determination of Lansoprazole Enantiomers and Metabolites in Plasma

This protocol details a validated HPLC method for the simultaneous quantification of lansoprazole enantiomers, 5-hydroxylansoprazole enantiomers, and lansoprazole sulfone in human plasma.[8]

Materials:

  • HPLC system with UV or MS/MS detector

  • Chiral CD-Ph column (e.g., 250 mm × 4.6 mm I.D.)[3][8]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium perchlorate (NaClO4)

  • Human plasma samples

Sample Preparation (Solid-Phase Extraction): [8]

  • Condition the SPE cartridge.

  • Load 100 µL of plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

Chromatographic Conditions: [3][8]

  • Mobile Phase: 0.5 M NaClO4 : Acetonitrile : Methanol (60:30:10, v/v/v)[3][8]

  • Flow Rate: 0.5 mL/min[3]

  • Column Temperature: Ambient[3]

  • Detection Wavelength: 285 nm[3]

Data Analysis:

  • Construct calibration curves for each analyte.

  • Quantify the concentrations of lansoprazole enantiomers and their metabolites in the plasma samples.

Workflow for HPLC Analysis of Lansoprazole and Metabolites in Plasma

plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Sample Loading hplc Chiral HPLC Separation spe->hplc Injection detection UV or MS/MS Detection hplc->detection Elution data Data Analysis detection->data Signal Acquisition

Caption: Workflow for the analysis of lansoprazole and its metabolites in plasma using HPLC.

Supercritical Fluid Chromatography (SFC) Methods

Supercritical Fluid Chromatography (SFC) offers a faster and more environmentally friendly alternative to normal-phase HPLC for chiral separations. It is particularly well-suited for semi-preparative separations to obtain pure enantiomers.[9][10]

Application Note: Semi-preparative Chiral SFC of Lansoprazole

This application note focuses on a semi-preparative SFC method for the fractionation of lansoprazole enantiomers. This technique is valuable for isolating enantiomers for further pharmacological and toxicological studies.[9][10]

Table 2: Semi-preparative SFC Method Parameters for Lansoprazole Enantiomer Separation [9][10]

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, or IC)[10]
Mobile Phase Supercritical CO2 with a modifier (e.g., Methanol)
Sample Concentration 3 and 6 g/L
Injection Volume 1, 2, and 4 mL
Production Rate (First Eluted Enantiomer) 0.025 mg/min (for 99.9% purity)
Production Rate (Second Eluted Enantiomer) 0.090 mg/min (for 99.9% purity)
Experimental Protocol: Chiral SFC Separation of Lansoprazole

Materials:

  • SFC system with a UV detector

  • Chiral SFC column (e.g., Chiralpak IA, IB, or IC)

  • Supercritical CO2

  • Organic modifier (e.g., Methanol)

  • Racemic lansoprazole

Chromatographic Conditions:

  • Equilibrate the chiral SFC column with the mobile phase (a mixture of supercritical CO2 and an organic modifier).

  • Dissolve the racemic lansoprazole in a suitable solvent to the desired concentration.

  • Inject the sample onto the column.

  • Monitor the separation using a UV detector.

  • Collect the fractions corresponding to each enantiomer.

Workflow for Semi-preparative Chiral SFC of Lansoprazole

racemic Racemic Lansoprazole Solution sfc Chiral SFC System racemic->sfc Injection fraction1 Fraction 1 (Enantiomer 1) sfc->fraction1 Collection fraction2 Fraction 2 (Enantiomer 2) sfc->fraction2 Collection

Caption: Workflow for the semi-preparative separation of lansoprazole enantiomers by SFC.

Capillary Electrophoresis (CE) Methods

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent consumption. The use of chiral selectors, such as cyclodextrins (CDs), in the background electrolyte enables the enantioseparation of charged or neutral molecules.

Application Note: Chiral CE for Lansoprazole Enantiomers

This application note describes a CE method using a dual cyclodextrin system for the baseline separation of lansoprazole enantiomers. The method is suitable for the determination of chiral impurities in dexlansoprazole.[11][12]

Table 3: CE Method Parameters for Lansoprazole Enantiomer Separation [11][13]

ParameterCondition
Chiral Selector 10 mM Sulfobutyl-ether-β-CD / 20 mM γ-CD
Background Electrolyte 25 mM Phosphate buffer, pH 7
Voltage +20 kV
Temperature 17°C
Injection 50 mbar for 3 s
Detection 210 nm
Resolution (Rs) 2.91
Migration Order S-enantiomer migrates first
Experimental Protocol: Chiral CE of Lansoprazole

Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Sulfobutyl-ether-β-CD

  • γ-Cyclodextrin

  • Phosphate buffer components

  • Lansoprazole standard solutions

Procedure:

  • Prepare the background electrolyte (BGE) containing the dual cyclodextrin system in phosphate buffer.

  • Flush the capillary with the BGE.

  • Inject the lansoprazole sample into the capillary.

  • Apply the separation voltage.

  • Detect the enantiomers as they migrate past the detector.

Workflow for Chiral Capillary Electrophoresis of Lansoprazole

sample Lansoprazole Sample injection Sample Injection sample->injection capillary Capillary filled with BGE and Chiral Selector separation Electrophoretic Separation capillary->separation injection->capillary detection UV Detection separation->detection cluster_lansoprazole Lansoprazole Enantiomers cluster_metabolites Metabolites S-Lansoprazole S-Lansoprazole 5-Hydroxy-S-lansoprazole 5-Hydroxy-S-lansoprazole S-Lansoprazole->5-Hydroxy-S-lansoprazole CYP2C19 Lansoprazole Sulfone Lansoprazole Sulfone S-Lansoprazole->Lansoprazole Sulfone CYP3A4 R-Lansoprazole R-Lansoprazole 5-Hydroxy-R-lansoprazole 5-Hydroxy-R-lansoprazole R-Lansoprazole->5-Hydroxy-R-lansoprazole CYP2C19 R-Lansoprazole->Lansoprazole Sulfone CYP3A4

References

Application Notes and Protocols for In Vitro and In Vivo Experimental Design Using (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lansoprazole, the active enantiomer in the proton pump inhibitor dexlansoprazole, effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][] The strategic replacement of hydrogen atoms with deuterium ((R)-Lansoprazole-d4) offers a promising avenue for enhancing its pharmacokinetic profile. Deuteration can strengthen the carbon-hydrogen bond, potentially slowing down metabolic processes and leading to improved drug exposure and a more favorable dosing regimen.[3]

These application notes provide detailed protocols for in vitro and in vivo studies designed to investigate the potential advantages of this compound over its non-deuterated counterpart. The experimental designs focus on comparing their metabolic stability, pharmacokinetic parameters, and pharmacodynamic effects. This compound is a deuterium-labeled analog of Lansoprazole and is often used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography for precise quantification.[4]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of (R)-Lansoprazole and this compound (Hypothetical Data)
Parameter(R)-LansoprazoleThis compoundFold Change
Cmax (ng/mL) 1047 ± 3441256 ± 3801.2x
Tmax (h) 2.0 ± 0.72.5 ± 0.81.25x
AUC (ng·h/mL) 3388 ± 14844743 ± 16321.4x
t1/2 (h) 2.24 ± 1.433.14 ± 1.581.4x
CL/F (L/h) 45.2 ± 12.132.3 ± 9.80.71x

Data presented as mean ± SD. This table presents hypothetical data for illustrative purposes, based on the expected pharmacokinetic improvements due to deuteration.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
CompoundIntrinsic Clearance (Clint) (µL/min/mg protein)Half-life (t1/2) (min)
(R)-Lansoprazole 13.551.3
(S)-Lansoprazole 57.312.1
This compound (Predicted) 9.573.0

Data for (R)- and (S)-Lansoprazole are derived from studies on stereoselective metabolism.[5] The data for this compound is a predicted value based on the kinetic isotope effect.

Mandatory Visualizations

lansoprazole_pathway cluster_gastric_lumen Gastric Lumen (Acidic) cluster_parietal_cell Parietal Cell Lansoprazole Lansoprazole Activated_Sulfenamide Activated_Sulfenamide Lansoprazole->Activated_Sulfenamide Acid-catalyzed conversion Inactive_Pump Inactive Pump Activated_Sulfenamide->Inactive_Pump Covalent Bonding (Inhibition) Proton_Pump H+/K+-ATPase (Proton Pump) H+_Secretion Proton_Pump->H+_Secretion H+ Secretion No_H+_Secretion Inactive_Pump->No_H+_Secretion Blocked H+ Secretion

Caption: Mechanism of action of Lansoprazole in gastric parietal cells.

in_vitro_workflow Start Start Prepare_Microsomes Prepare Human Liver Microsomes and NADPH regenerating system Start->Prepare_Microsomes Add_Compound Add (R)-Lansoprazole or This compound Prepare_Microsomes->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Quench_Reaction Quench Reaction at Various Time Points Incubate->Quench_Reaction Sample_Processing Protein Precipitation and Supernatant Collection Quench_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Calculate Metabolic Rate and Half-life LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vitro metabolism experimental workflow.

in_vivo_workflow Start Start Animal_Dosing Oral Administration of (R)-Lansoprazole or this compound to Rats Start->Animal_Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points Animal_Dosing->Blood_Sampling Plasma_Separation Centrifuge to Separate Plasma Blood_Sampling->Plasma_Separation Sample_Extraction Protein Precipitation and Extraction Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Quantification of Parent Drug and Metabolites Sample_Extraction->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: In vivo pharmacokinetic experimental workflow.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To compare the metabolic stability of (R)-Lansoprazole and this compound in human liver microsomes.

Materials:

  • (R)-Lansoprazole and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., a structurally related compound)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of (R)-Lansoprazole and this compound (10 mM in DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.[6]

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the remaining parent drug concentration versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of (R)-Lansoprazole and this compound in Sprague-Dawley rats.

Materials:

  • (R)-Lansoprazole and this compound

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • EDTA-coated blood collection tubes

  • Acetonitrile (LC-MS grade)

  • Internal standard

Procedure:

  • Animal Dosing:

    • Fast rats overnight with free access to water.

    • Administer a single oral dose of (R)-Lansoprazole or this compound (e.g., 10 mg/kg) to separate groups of rats (n=6 per group).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) via the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[6]

  • Plasma Preparation:

    • Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • To a 50 µL aliquot of plasma, add the internal standard.

    • Perform protein precipitation with 150 µL of ice-cold acetonitrile.

    • Vortex and centrifuge.

    • Analyze the supernatant by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Quantify the plasma concentrations of the parent drug at each time point.

    • Use non-compartmental analysis to determine pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and clearance (CL/F).

Protocol 3: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • This compound

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well)

  • Hanks' Balanced Salt Solution (HBSS)

  • Known inhibitors of P-glycoprotein (P-gp) (e.g., verapamil) and Breast Cancer Resistance Protein (BCRP) (e.g., Ko143)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with warm HBSS.

    • Add this compound (e.g., 10 µM) to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • To investigate efflux, perform the assay in the presence and absence of P-gp and BCRP inhibitors.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[7]

References

Troubleshooting & Optimization

Optimizing mass spectrometry parameters for (R)-Lansoprazole-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the bioanalysis of (R)-Lansoprazole-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the accurate detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard (IS) for the analysis of this compound?

A stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS bioanalysis to ensure high precision and accuracy by compensating for variability during sample preparation and ionization.[1] For the analysis of this compound, a non-deuterated form of Lansoprazole or a structurally similar compound like Pantoprazole or Omeprazole can be used as an internal standard.[2][3][4] However, the ideal SIL-IS would be a different isotope-labeled version of Lansoprazole (e.g., ¹³C-labeled) to avoid any potential for isotopic crosstalk if this compound is being used as an internal standard for unlabeled Lansoprazole.

Q2: Which ionization mode is most suitable for this compound detection?

Electrospray ionization (ESI) is the most commonly used ionization technique for Lansoprazole and its analogs.[5][6][7] Both positive and negative ion modes have been successfully applied.[7][8][9] The choice between positive and negative mode should be determined empirically by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer to identify which mode provides the optimal signal intensity and stability.

Q3: What are the expected multiple reaction monitoring (MRM) transitions for this compound?

The MRM transitions for Lansoprazole are well-documented. For this compound, the precursor ion (Q1) will be shifted by +4 m/z units compared to the unlabeled compound. The product ions (Q3) may or may not be shifted depending on where the deuterium labels are located on the molecule. Based on the common transitions for Lansoprazole, the predicted MRM transitions for this compound are as follows:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Lansoprazole370.1252.0Positive
This compound (Predicted)374.1256.0 or 252.0Positive
Lansoprazole368.1164.1Negative
This compound (Predicted)372.1168.1 or 164.1Negative

Note: These are predicted transitions and should be optimized experimentally by infusing a pure standard of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Signal Intensity or No Peak Detected

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Parameters:

    • Solution: Ensure the correct MRM transitions for this compound are being monitored. Infuse a standard solution to confirm the precursor and product ions and optimize parameters such as collision energy and declustering potential.[10]

  • Suboptimal Ionization:

    • Solution: Experiment with both positive and negative ESI modes to determine the most sensitive polarity for your specific instrument and mobile phase conditions.[10]

  • Sample Degradation:

    • Solution: Lansoprazole is known to be unstable in acidic conditions.[2] Ensure that the pH of all solutions, from sample collection to the final reconstituted sample, is neutral or slightly basic. Keep samples on ice or at controlled low temperatures during processing.[2]

  • Inefficient Sample Extraction:

    • Solution: Evaluate your sample preparation method. Protein precipitation is a quick method, but solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts and improve recovery.[2]

  • Instrument Contamination:

    • Solution: A contaminated ion source or mass spectrometer can lead to poor signal. Follow the manufacturer's guidelines for cleaning the instrument.

Issue 2: High Background Noise or Matrix Effects

Possible Causes and Solutions:

  • Co-eluting Matrix Components:

    • Solution: Optimize the chromatographic separation to ensure that this compound elutes in a region free from significant matrix interference.[10] Modifying the mobile phase composition or gradient profile can help.

  • Insufficient Sample Cleanup:

    • Solution: Employ a more rigorous sample preparation technique. SPE is generally more effective at removing interfering matrix components than protein precipitation.[2]

  • Phospholipid Contamination:

    • Solution: If analyzing plasma or serum, consider using phospholipid removal cartridges or plates during sample preparation, as these are major contributors to matrix-induced ion suppression.[2]

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Causes and Solutions:

  • Internal Standard Issues:

    • Solution: Ensure the internal standard is added consistently to all samples, standards, and quality controls. Prepare fresh stock solutions of the internal standard to rule out degradation or concentration inaccuracies.[2]

  • Variable Extraction Recovery:

    • Solution: The use of a SIL-IS like this compound (when analyzing unlabeled lansoprazole) should compensate for recovery variations.[4] If issues persist, re-validate the extraction procedure to ensure it is robust and reproducible.

  • Autosampler and Injection Volume Variability:

    • Solution: Check the autosampler for proper functioning and ensure consistent injection volumes. The use of an appropriate internal standard should mitigate this issue.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and rapid method for sample cleanup.[5][7]

  • Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Parameters

The following table provides typical starting parameters for an LC-MS/MS method for Lansoprazole analysis. These parameters should be optimized for your specific instrumentation and for this compound.

ParameterTypical Condition
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of organic phase, ramp up to elute the analyte, then re-equilibrate.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transition (Lansoprazole) Positive: m/z 370.1 → 252.0[11][12]Negative: m/z 368.1 → 164.1[6]
MRM Transition (this compound) Predicted Positive: m/z 374.1 → 256.0Predicted Negative: m/z 372.1 → 168.1
Internal Standard Lansoprazole, Pantoprazole, or Omeprazole

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound in plasma.

troubleshooting_logic cluster_ms_params Mass Spectrometer Optimization cluster_sample_handling Sample Handling & Preparation cluster_chromatography Chromatography start Poor or Inconsistent Signal for this compound check_mrm Verify MRM Transitions (Infuse Standard) start->check_mrm MS Parameters check_ph Ensure Neutral/Basic pH of Solutions start->check_ph Sample Integrity optimize_gradient Optimize LC Gradient to Separate from Matrix start->optimize_gradient Matrix Effects optimize_ce Optimize Collision Energy & Declustering Potential check_mrm->optimize_ce check_polarity Test Positive & Negative Ionization Modes optimize_ce->check_polarity temp_control Maintain Low Temperature During Processing check_ph->temp_control evaluate_extraction Evaluate Extraction Method (PPT vs. LLE vs. SPE) temp_control->evaluate_extraction

Caption: Troubleshooting logic for poor signal in this compound analysis.

References

Troubleshooting poor peak shape and resolution in lansoprazole analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of lansoprazole, focusing on poor peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my lansoprazole peak showing significant tailing?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in lansoprazole analysis. It can compromise peak integration and reduce resolution. The primary causes are typically related to secondary chemical interactions or column issues.

Troubleshooting Steps:

  • Review Mobile Phase pH: Lansoprazole is a basic compound. If the mobile phase pH is not optimal, strong interactions can occur between the analyte and acidic silanol groups on the silica-based column packing, causing tailing.[1]

    • Solution: Adjust the mobile phase pH to be at least one to two units away from lansoprazole's pKa. Using a neutral or slightly basic pH (e.g., 7.0) can improve peak shape.[2] However, always operate within the column's recommended pH range to prevent stationary phase degradation.[2]

  • Increase Buffer Concentration: An inadequate buffer concentration may fail to maintain a consistent pH on the column surface, leading to tailing.[2]

    • Solution: Try increasing the buffer concentration, typically to a range of 25-50 mM, to see if the peak shape improves.[2]

  • Check for Column Contamination or Degradation:

    • A partially blocked inlet frit is a common cause of tailing that affects all peaks in the chromatogram.[3] Try backflushing the column. If this does not resolve the issue, the column may need replacement.[2]

    • Over time, especially at pH extremes, the stationary phase can degrade, exposing more active silanol groups. Using modern, end-capped columns can minimize these secondary interactions.[2]

  • Address Sample Overload: Injecting too high a concentration of the sample can saturate the column, leading to tailing that resembles a right triangle.[2]

    • Solution: Reduce the sample concentration or the injection volume and re-inject. If the peak shape improves, you were likely overloading the column.[2]

Q2: How can I improve poor resolution between lansoprazole and its related substances?

Poor resolution, where two or more peaks overlap, hinders accurate quantification.[2] Optimizing the separation requires a systematic approach to adjusting chromatographic parameters.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier Ratio: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is a critical factor. Systematically adjust the percentage of the organic modifier to find the optimal selectivity and resolution.[4][5]

    • pH Adjustment: The pH of the mobile phase affects the ionization and retention of lansoprazole and its impurities. A slight change in pH can significantly alter selectivity.[2]

  • Evaluate Column Chemistry:

    • Stationary Phase: C18 and C8 columns are most commonly used for lansoprazole analysis. If resolution is insufficient on a C18 column, switching to a C8 may offer different selectivity and improve the separation.[2]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm or Fused-Core) provide higher efficiency and can dramatically improve resolution.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, often improving resolution, though it will increase the analysis time.[2]

    • Temperature: Increasing the column temperature reduces mobile phase viscosity, which can lead to sharper peaks and better efficiency.[2][6] Experiment with temperatures between 35°C and 45°C to see the effect on your separation.[5][6]

Q3: What causes my lansoprazole peak to be broad?

Broad peaks can lead to decreased sensitivity and poor resolution. This issue can stem from the HPLC system, the column, or the method itself.[2]

Troubleshooting Steps:

  • Minimize Extra-Column Volume (Dead Volume): Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peaks to broaden.[2] Ensure all connections are made with the shortest possible length of appropriate-diameter tubing.

  • Check for Column Contamination: A contaminated guard column or analytical column can result in broad peaks.[2] Replace the guard column first to see if the problem is resolved.

  • Optimize Injection Parameters: A large injection volume, especially when the sample is dissolved in a solvent stronger than the mobile phase, can cause band broadening.[2] It is always best to dissolve the sample in the mobile phase itself.[2]

Q4: My lansoprazole peak is splitting or fronting. What are the likely causes?

Peak splitting and fronting are less common than tailing but indicate significant problems.

  • Peak Splitting: This can be caused by a partially blocked column inlet frit, contamination on the column head, or a column void.[7] A mismatched sample solvent (much stronger than the mobile phase) can also cause severe peak distortion.

  • Peak Fronting: This is often a sign of catastrophic column failure, sometimes called "column collapse," which can happen if the column is operated outside its recommended pH or temperature limits.[3] It can also be caused by sample overload or a solvent mismatch.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape problems.

G cluster_start cluster_observe cluster_all_peaks All Peaks Affected cluster_one_peak Only Lansoprazole Peak Affected start Problem: Poor Peak Shape (Tailing, Broadening, Splitting) observe Observe Chromatogram: Are all peaks affected? start->observe cause1 Possible Cause: Blocked Column Frit observe->cause1 Yes cause2 Possible Cause: Extra-Column Volume observe->cause2 Yes cause3 Possible Cause: Secondary Silanol Interactions observe->cause3 No cause4 Possible Cause: Sample Overload observe->cause4 No cause5 Possible Cause: Sample Solvent Mismatch observe->cause5 No solution1 Solution: 1. Backflush column 2. Replace frit or column cause1->solution1 solution2 Solution: Check tubing length/diameter cause2->solution2 solution3 Solution: 1. Adjust mobile phase pH 2. Increase buffer strength 3. Use end-capped column cause3->solution3 solution4 Solution: Dilute sample or reduce injection volume cause4->solution4 solution5 Solution: Dissolve sample in mobile phase cause5->solution5

Caption: A troubleshooting flowchart for diagnosing HPLC peak shape issues.

Data and Method Parameters

Table 1: Example HPLC Method Parameters for Lansoprazole Analysis

The following table summarizes typical starting conditions for a reversed-phase HPLC method for lansoprazole. Optimization is often required.

ParameterConditionCommon Variations & Notes
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Shorter columns or those with smaller particles (e.g., Fused-Core) can increase speed and efficiency.
Mobile Phase Phosphate Buffer : AcetonitrileMethanol can be used as an alternative organic modifier.[5] Triethylamine (TEA) is sometimes added to reduce peak tailing.[8]
pH 7.0Can be adjusted (e.g., 6.2 to 7.2) to optimize selectivity and peak shape.[5][9] Lansoprazole is unstable in acidic conditions.[2][8]
Flow Rate 1.0 mL/minLowering the flow rate may improve resolution.[2]
Column Temp. 40°CIncreasing temperature can improve peak efficiency.[5] A range of 35-45°C is often explored.[5][6]
Detection (UV) 285 nmThis is the typical wavelength for detecting lansoprazole.[4][10]
Injection Vol. 10-20 µLShould be minimized to prevent band broadening.
Diluent Mobile Phase or a compatible mixtureUsing a solvent stronger than the mobile phase can cause peak distortion.[2]
Table 2: Impact of Parameter Adjustments on Chromatography

This table outlines the expected effects of changing key HPLC parameters during method development for lansoprazole.

Parameter ChangedPotential Effect on Peak ShapePotential Effect on Resolution
Increase % Organic May improve peak symmetry if tailing is due to slow kinetics.Can decrease retention times and may increase or decrease resolution depending on the analytes.
Decrease Flow Rate Can improve peak symmetry by allowing more time for equilibration.Generally improves resolution.[2]
Increase Temperature Generally leads to sharper (less broad) peaks.Can improve resolution by increasing efficiency, but may also alter selectivity.[6]
Adjust pH Significant impact; can eliminate tailing by suppressing silanol interactions.Can dramatically change selectivity and therefore resolution between lansoprazole and its impurities.[2]

Reference Experimental Protocol

This section provides a detailed methodology for a typical lansoprazole analysis, adapted from validated methods.[2][8]

1. Mobile Phase Preparation (Example: Phosphate Buffer pH 7.0 and Acetonitrile)

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 25 mM potassium phosphate monobasic).

  • pH Adjustment: Adjust the buffer pH to 7.0 using a suitable base (e.g., dilute potassium hydroxide).

  • Mixing: Mix the prepared buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 65:35 v/v).[9]

  • Filtration and Degassing: Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing.[2]

2. Standard Solution Preparation (Example: 0.2 mg/mL)

  • Accurately weigh about 50 mg of Lansoprazole working standard into a 100 mL volumetric flask.

  • Add approximately 20 mL of 0.2N sodium hydroxide solution to dissolve the standard, then dilute to volume with the chosen diluent (ideally the mobile phase).

  • Further dilute this stock solution to achieve the final working concentration (e.g., transfer 10 mL to a 25 mL flask and dilute to volume with diluent).

  • Filter the final solution through a 0.45 µm syringe filter before injection.[2]

3. Chromatographic System

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform several blank injections (diluent only) to ensure the system is clean.

  • Inject the standard solution and evaluate the system suitability parameters (e.g., peak tailing, theoretical plates, and reproducibility). The tailing factor should ideally be less than 1.5.

Method Optimization Workflow

The following diagram illustrates a systematic workflow for optimizing an HPLC method when facing issues like poor resolution.

G cluster_workflow HPLC Method Optimization Workflow start Problem Identified (e.g., Poor Resolution) eval_mp Step 1: Evaluate Mobile Phase - Adjust Organic % Ratio - Optimize pH start->eval_mp eval_col Step 2: Evaluate Column - Test different stationary phase (C8) - Consider smaller particle size eval_mp->eval_col eval_cond Step 3: Adjust Conditions - Modify Column Temperature - Optimize Flow Rate eval_col->eval_cond check_sst Step 4: Check System Suitability - Tailing Factor - Resolution (Rs > 2) - Reproducibility (%RSD) eval_cond->check_sst end_good Method Optimized Proceed with Validation/Analysis check_sst->end_good Pass end_bad Return to Step 1 Re-evaluate Parameters check_sst->end_bad Fail end_bad->eval_mp

Caption: A workflow for systematic HPLC method optimization.

References

Addressing matrix effects in the bioanalysis of lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the bioanalysis of lansoprazole.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues related to matrix effects in lansoprazole bioanalysis.

Issue Potential Cause Troubleshooting Steps
Inconsistent or Poor Analyte Recovery Suboptimal Sample Preparation: The chosen extraction method may not be efficiently removing interfering matrix components.[1]1. Optimize Extraction: Experiment with different solvents for protein precipitation or liquid-liquid extraction. For solid-phase extraction, test various sorbents and adjust wash/elution conditions.[1] 2. Incorporate Phospholipid Removal: If working with plasma or serum, consider using specialized phospholipid removal plates or cartridges.[1]
Analyte Instability: Lansoprazole is known to be unstable in acidic conditions.[1]1. Control Sample Handling: Keep samples on ice or at a controlled temperature during processing.[1] 2. Maintain pH: Ensure all solutions are at a neutral or slightly basic pH during extraction and in the final reconstituted sample.[1]
Poor Peak Shape or Tailing Chromatographic Issues: Inadequate separation of lansoprazole from matrix components.1. Optimize Mobile Phase: Adjust the mobile phase composition or gradient to improve peak shape and resolution.[1] 2. Column Selection: Evaluate different column chemistries to find one that provides better separation for lansoprazole in the presence of the sample matrix.
Inconsistent Peak Area Ratios (Analyte to Internal Standard) Differential Matrix Effects: Even with a stable isotope-labeled internal standard (SIL-IS), slight chromatographic separation can lead to differential ion suppression if it coincides with a region of significant matrix interference.[1]1. Improve Chromatography: Modify the mobile phase or gradient to ensure the analyte and internal standard co-elute as closely as possible with sharp, symmetrical peaks.[1] 2. Evaluate Different Matrices: Test the method with biological samples from various sources to assess the variability of the matrix effect.[1]
High Concentration of Interferences: "Dirty" samples can overwhelm the ionization source, leading to a non-linear response that the internal standard may not fully correct.[1]1. Dilute the Sample: If sensitivity permits, diluting the sample can lower the concentration of interfering components.[1] 2. Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as a two-step liquid-liquid extraction or a more selective solid-phase extraction protocol.[1]
Internal Standard Issues: The concentration or purity of the internal standard stock solution may be compromised.[1]1. Prepare Fresh Stock Solutions: Use a new vial of the internal standard and high-purity solvents.[1] 2. Verify Concentration: If possible, confirm the concentration of the stock solution using an independent method.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of lansoprazole?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like lansoprazole, due to co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[1] In complex biological samples, phospholipids are a major contributor to matrix-induced ion suppression.[1]

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like Lansoprazole Sulfide-d4 help mitigate matrix effects?

A2: A SIL-IS, such as Lansoprazole Sulfide-d4, is considered the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.[1][2] It co-elutes with the analyte and has nearly identical chemical and physical properties.[1] Therefore, it experiences the same degree of ion suppression or enhancement as the unlabeled lansoprazole. By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can I use other internal standards for lansoprazole analysis?

A3: Yes, other compounds like pantoprazole, omeprazole, or indapamide have been used as internal standards.[1] However, these are structural analogs and may not co-elute perfectly with lansoprazole or experience the exact same ionization effects.[1] A SIL-IS is generally the preferred choice for robust matrix effect compensation.[1]

Q4: What are the key considerations when developing an LC-MS/MS method for lansoprazole to minimize matrix effects?

A4: Key considerations include selecting an appropriate sample preparation technique to remove as much of the matrix as possible, optimizing chromatographic conditions to separate lansoprazole from potential interferences, and fine-tuning mass spectrometry parameters for optimal sensitivity and specificity.[1] Method validation according to regulatory guidelines is also crucial.[1]

Experimental Protocols

Sample Preparation Methodologies

The following table summarizes common sample preparation techniques used for the analysis of lansoprazole in biological matrices.[1]

Method Protocol Advantages Disadvantages
Protein Precipitation (PPT) Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile, methanol) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.[1][3]Simple, fast, and inexpensive.[1]May not effectively remove all interfering substances, particularly phospholipids.[1]
Liquid-Liquid Extraction (LLE) Adjust the pH of the plasma sample and extract with an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether). The organic layer is then separated, evaporated, and the residue is reconstituted for analysis.[1]Provides a cleaner extract than PPT.More time-consuming and requires larger volumes of organic solvents.[1]
Solid-Phase Extraction (SPE) Load the pre-treated plasma sample onto an SPE cartridge. Wash the cartridge to remove interferences, and then elute the analyte with a suitable solvent. The eluate is then evaporated and reconstituted.[4]Offers the cleanest extracts and can be automated.More expensive and requires method development to optimize the sorbent and solvents.
Detailed Protocol: Protein Precipitation for Lansoprazole in Human Plasma

This protocol is a common starting point for the extraction of lansoprazole from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of human plasma, calibration standards, or quality control samples into appropriately labeled polypropylene microcentrifuge tubes.[3]

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Lansoprazole Sulfide-d4) to all tubes except for the blank matrix samples.[3]

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.[3]

  • Vortexing: Vortex mix the tubes for 1 minute to ensure thorough precipitation of proteins.[3]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.[3]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.[3]

  • Final Vortexing and Injection: Vortex the reconstituted samples briefly and inject them into the LC-MS/MS system.[3]

Quantitative Data Summary

The following tables summarize typical performance parameters for a validated LC-MS/MS method for lansoprazole in human plasma.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linearity Range4.50 - 2800.00 ng/mL[4]
Correlation Coefficient (r²)> 0.999[4]
Lower Limit of Quantification (LLOQ)4.60 ng/mL[4]
Limit of Detection (LOD)4.00 ng/mL[4]

Table 2: Precision and Accuracy

Quality Control LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ QC4.61< 15%85-115%
Low QC (LQC)11.54< 15%85-115%
Medium QC (MQC)1153.49< 15%85-115%
High QC (HQC)2306.98< 15%85-115%
Data synthesized from multiple sources indicating typical acceptable limits.[4][5]

Table 3: Recovery and Matrix Effect

Analyte/ISMean Extraction Recovery (%)Mean Matrix Effect (%)
Lansoprazole88.1 - 96.7%[6]Within 85-115%
Lansoprazole Sulfide-d4> 85%[3]90 - 110%[3]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A typical bioanalytical workflow for lansoprazole quantification.

Matrix_Effect_Mechanism cluster_source Ion Source cluster_process Ionization Process cluster_outcome Outcome Droplet Charged Droplet Evaporation Solvent Evaporation Droplet->Evaporation Ideal Conditions Suppression Ion Suppression Droplet->Suppression Presence of Matrix Components Enhancement Ion Enhancement Droplet->Enhancement Analyte Analyte Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ionization Analyte Ionization Evaporation->Ionization To_MS To Mass Analyzer Ionization->To_MS Suppression->To_MS Reduced Analyte Signal Enhancement->To_MS Increased Analyte Signal

Caption: Mechanism of matrix effects in the ion source.

Troubleshooting_Tree cluster_investigation Investigation cluster_solutions Potential Solutions Start Inconsistent Results Check_IS Check Internal Standard Performance Start->Check_IS IS ratio varies? Check_Chroma Evaluate Chromatography Start->Check_Chroma Poor peak shape? Check_SamplePrep Review Sample Preparation Start->Check_SamplePrep Low recovery? New_IS Prepare Fresh IS Check_IS->New_IS Optimize_Chroma Optimize LC Method Check_Chroma->Optimize_Chroma Enhance_Cleanup Enhance Sample Cleanup Check_SamplePrep->Enhance_Cleanup Dilute Dilute Sample Check_SamplePrep->Dilute

References

Technical Support Center: (R)-Lansoprazole-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (R)-Lansoprazole-d4 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in biological samples?

A1: The stability of this compound, similar to its non-deuterated counterpart, is primarily influenced by pH, temperature, and light exposure. Lansoprazole and its analogs are known to be highly unstable in acidic environments.[1][2] The degradation rate increases significantly with decreasing pH.[2] Additionally, exposure to light and elevated temperatures can contribute to degradation.[1]

Q2: What are the main degradation pathways for Lansoprazole and its analogs?

A2: The primary degradation pathways for lansoprazole involve the cleavage of the carbon-sulfur bond that connects the benzimidazole and pyridine rings.[1] Under acidic conditions, it undergoes intramolecular rearrangements to form a tetracyclic sulfenamide, which is the active metabolite.[2] Oxidative conditions can lead to the formation of sulfone and other oxidative degradants.[1] Forced degradation studies have identified several degradation products under acidic, basic, neutral hydrolysis, and oxidative stress conditions.[3]

Q3: How should stock solutions and biological samples containing this compound be stored to ensure stability?

A3: To maintain stability, stock solutions of this compound should be prepared in a suitable organic solvent like methanol and stored at low temperatures, protected from light.[1][4] Biological samples (e.g., plasma) should be stored frozen, ideally at –85°C, until analysis.[5] For short-term storage, such as in an autosampler, cooling is recommended to prevent degradation.[1]

Q4: Can the choice of anticoagulant in blood collection tubes affect the stability of this compound?

A4: While specific studies on this compound are limited, the pH of the sample is a critical factor. It is advisable to use anticoagulants that do not significantly lower the pH of the plasma sample. K2-EDTA is a commonly used anticoagulant in published methods for lansoprazole analysis.[4] Prompt processing of blood samples to separate plasma and subsequent freezing is crucial to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological matrices.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during sample preparation: Exposure to acidic conditions.- Maintain a neutral to slightly basic pH during extraction.[6] - Work quickly and keep samples on ice.
Suboptimal extraction protocol: Inefficient solvent extraction or solid-phase extraction (SPE) elution.- Optimize the extraction solvent system. A mixture of diethyl ether and dichloromethane (70:30, v/v) has been used for liquid-liquid extraction.[7] - For SPE, ensure proper conditioning, loading, washing, and elution steps.[6]
Inconsistent results or high variability Sample instability in the autosampler: Degradation during the analytical run.- Use a cooled autosampler to maintain sample stability.[1] - Limit the time samples spend in the autosampler before injection.
Inconsistent sample handling: Variations in timing, temperature, or pH during processing.- Standardize the entire sample handling and preparation workflow.[6] - Ensure all solutions and buffers are freshly prepared and at the correct pH.
Appearance of unknown peaks in the chromatogram Degradation of the analyte: New peaks are likely degradation products.- Review and optimize sample storage and handling procedures to minimize degradation.[1] - Compare the retention times of the new peaks with known degradation products if standards are available.
Contaminated solvents or reagents: Impurities can appear as extraneous peaks.- Use high-purity, HPLC, or LC-MS grade solvents and reagents.[1] - Run a blank injection of the solvent to check for contamination.
Decreasing peak area over an analytical sequence Analyte instability in the reconstituted sample solvent: The analyte may not be stable in the final solvent.- Verify the stability of this compound in the reconstitution solvent over the duration of the analysis.[1] - Consider using a mobile phase-like solvent for reconstitution.
Adsorption to vials or tubing: The analyte may be adsorbing to the surfaces of the analytical system.- Use silanized or low-adsorption vials. - Prime the LC system with a high-concentration sample before running the analytical batch.

Stability of Lansoprazole Under Various Storage Conditions

The following tables summarize the stability of lansoprazole in extemporaneously prepared suspensions, which can provide insights into the stability of this compound.

Table 1: Stability of Lansoprazole Suspension (3 mg/mL) in 8.4% Sodium Bicarbonate

Storage TemperatureStorage ContainerStability Duration (>90% of initial concentration)Reference
Room Temperature (22°C)Amber-colored plastic oral syringes8 hours[8][9]
Refrigerated (4°C)Amber-colored plastic oral syringes14 days[8][9]
Room Temperature (22°C)Plastic oral syringes48 hours[10][11][12]
Refrigerated (4°C)Plastic oral syringes7 days[10][11][12]
Room Temperature (25°C)Amber glass prescription bottles91 days[5]
Refrigerated (4°C)Amber glass prescription bottles91 days[5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples for LC-MS/MS analysis.[4][13]

  • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 10-20 µL of the internal standard working solution (this compound).

  • Vortex briefly (e.g., 10 seconds).

  • Add 300-400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 12,000-13,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

  • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[4]

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[3][7]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at 285 nm.[14]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol.

    • Prepare working solutions by diluting the stock solution in the appropriate buffer or matrix for the stability study.

  • Stability Study Procedure:

    • Expose the working solutions to the desired stress conditions (e.g., different pH values, temperatures, light exposure).

    • At specified time intervals, withdraw aliquots of the samples.

    • Neutralize the samples if necessary and dilute with the mobile phase to an appropriate concentration.

    • Inject the samples into the HPLC system and monitor the peak area of this compound.

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time zero).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Sample Extract separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

troubleshooting_workflow cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent or Low Analyte Signal check_stability Review Sample Stability Data start->check_stability check_prep Examine Sample Preparation check_stability->check_prep Stability OK optimize_storage Optimize Storage Conditions (pH, Temp, Light) check_stability->optimize_storage Degradation Suspected check_system Verify LC-MS/MS System Performance check_prep->check_system Prep OK optimize_extraction Optimize Extraction Protocol check_prep->optimize_extraction Low Recovery system_maintenance Perform System Maintenance check_system->system_maintenance System Issue optimize_storage->start optimize_extraction->start system_maintenance->start

Caption: A logical workflow for troubleshooting issues with this compound analysis.

metabolic_pathway cluster_cyp3a4 CYP3A4 Pathway cluster_cyp2c19 CYP2C19 Pathway lansoprazole This compound sulfone Lansoprazole Sulfone-d4 lansoprazole->sulfone CYP3A4 hydroxy 5-Hydroxy Lansoprazole-d4 lansoprazole->hydroxy CYP2C19

Caption: Primary metabolic pathways of this compound.[15]

References

Method refinement for enhancing the sensitivity of lansoprazole quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of lansoprazole. Our aim is to help you refine your analytical methods to achieve enhanced sensitivity and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most sensitive for lansoprazole quantification?

A1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive method for quantifying lansoprazole, especially in biological matrices like human plasma.[1][2][3] Methods have been developed with a limit of detection (LOD) as low as 2 ng/mL.[1] Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry also offers high sensitivity and faster analysis times.[1][4]

Q2: What are the critical stability considerations for lansoprazole during analysis?

A2: Lansoprazole is highly unstable in acidic conditions.[4][5] It is crucial to control the pH of your sample solutions and mobile phase to prevent degradation. A change in diluent pH can improve sample solution stability, removing the need for immediate injection after preparation. For extemporaneously prepared suspensions, stability is compromised at room temperature (significant loss after 48 hours) and is limited even under refrigeration.[6]

Q3: How can I improve the resolution and sensitivity of my HPLC method for lansoprazole?

A3: To enhance resolution and sensitivity in your HPLC method, consider the following:

  • Column Choice: Using columns with smaller particle sizes, such as Fused-Core or sub-2 µm particles, can significantly improve resolution and run time.[4]

  • Mobile Phase Optimization: Adjusting the mobile phase composition and pH is critical. A common mobile phase for RP-HPLC is a mixture of methanol and water or acetonitrile and a buffer.[7]

  • Wavelength Selection: The maximum absorption wavelength for lansoprazole is typically around 285 nm, which is suitable for UV detection.[4]

Q4: Are there simpler, alternative methods to chromatography for lansoprazole quantification?

A4: Yes, spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques. These methods are often based on charge-transfer complexation or oxidative coupling reactions that produce a colored product quantifiable by a spectrophotometer.[8][9][10][11] While generally less sensitive and specific than LC-MS/MS, they can be suitable for the analysis of pharmaceutical formulations.[8]

Troubleshooting Guides

HPLC & UPLC Methods
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust mobile phase pH to be at least 2 units away from lansoprazole's pKa. Use a new column or a guard column. Reduce sample concentration.
Low Sensitivity/Poor Signal-to-Noise Suboptimal detection wavelength; Low sample concentration; Inefficient ionization (for LC-MS).Ensure the UV detector is set to lansoprazole's λmax (~285 nm)[4]. Concentrate the sample if possible. For LC-MS, optimize source parameters (e.g., spray voltage, gas flow).
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature variations.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. Check the HPLC pump for leaks or pressure fluctuations.
Presence of Ghost Peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent.
Sample Degradation During Analysis Acidic conditions in the sample diluent or mobile phase.Prepare samples in a neutral or slightly basic diluent. Adjust the mobile phase pH to be non-acidic if the separation allows.
LC-MS/MS Methods
Problem Potential Cause(s) Suggested Solution(s)
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the sample matrix (e.g., plasma).Improve sample preparation (e.g., use solid-phase extraction instead of protein precipitation). Modify chromatographic conditions to separate lansoprazole from interfering compounds. Use a stable isotope-labeled internal standard.[2]
Low Ion Intensity Suboptimal ESI source parameters; In-source fragmentation.Optimize spray voltage, nebulizer gas pressure, and drying gas temperature. Adjust fragmentor voltage to minimize in-source fragmentation.
Inaccurate Quantification Poor recovery during sample extraction; Instability of the analyte in the matrix.Validate the extraction procedure for high and consistent recovery. Investigate analyte stability in the matrix at different storage conditions.
Spectrophotometric Methods
Problem Potential Cause(s) Suggested Solution(s)
Poor Linearity of Calibration Curve Reaction is not going to completion; Interference from excipients.Optimize reaction conditions (e.g., reagent concentration, reaction time, temperature). Perform a blank measurement with the formulation's excipients to check for interference.
Low Reproducibility Inconsistent reaction timing; Fluctuation in temperature.Use a timer to ensure consistent reaction times for all samples and standards. Perform the reaction in a temperature-controlled water bath.
High Background Absorbance Turbidity in the sample; Reagent blank has high absorbance.Filter samples before measurement. Prepare fresh reagents and ensure they are of high purity.

Experimental Protocols

High-Sensitivity RP-HPLC Method

This protocol is a refined method for the simultaneous assay and impurity quantification of lansoprazole.

  • Column: Ascentis® Express Fused-Core® C18 (e.g., 10 cm x 4.6 mm, 2.7 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm.[4]

  • Sample Diluent: A diluent with a controlled pH to improve sample stability.

  • Procedure:

    • Prepare standard solutions of lansoprazole in the sample diluent at concentrations ranging from 0.05% to 150% of the nominal concentration.

    • Prepare the test sample by dissolving the drug substance in the diluent to a final concentration of 100 µg/mL.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify lansoprazole based on the peak area relative to the calibration curve.

LC-MS/MS Quantification in Human Plasma

This protocol provides a method for the sensitive quantification of lansoprazole in a biological matrix.[2][3]

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase: Gradient elution with acetonitrile and 20mM ammonium acetate.[3]

  • Internal Standard (IS): Lansoprazole Sulfide-d4 or Esomeprazole.[2][3]

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard.

    • Precipitate proteins using ice-cold acetonitrile.

    • Centrifuge and evaporate the supernatant.

    • Reconstitute the residue in the mobile phase.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for lansoprazole and the IS.

Spectrophotometric Method via Oxidative Coupling

A simple method for the determination of lansoprazole in pharmaceutical formulations.[11]

  • Reagents: 2,4-Dinitrophenylhydrazine (2,4-DNPHz), Potassium periodate (KIO4), and an alkaline medium.

  • Principle: The method is based on the oxidation of 2,4-DNPHz by KIO4 and subsequent coupling with lansoprazole in an alkaline medium to form a colored product.

  • Procedure:

    • Prepare a standard stock solution of lansoprazole in methanol.

    • In a series of test tubes, add varying aliquots of the standard solution.

    • Add the 2,4-DNPHz and KIO4 reagents and mix.

    • Add the alkaline medium to develop the color.

    • Measure the absorbance at the wavelength of maximum absorption (around 484.5 nm).

    • Prepare a calibration curve by plotting absorbance versus concentration.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Lansoprazole Standards hplc_system Inject into HPLC System prep_std->hplc_system prep_sample Prepare Test Sample (100 µg/mL) prep_sample->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection (285 nm) separation->detection calibration Generate Calibration Curve detection->calibration Standard Data quantification Quantify Lansoprazole detection->quantification Sample Data calibration->quantification Troubleshooting_Logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Poor Peak Shape) cause1 Incorrect Mobile Phase pH start->cause1 cause2 Column Degradation start->cause2 cause3 Sample Overload start->cause3 sol1 Adjust pH cause1->sol1 sol2 Replace Column cause2->sol2 sol3 Dilute Sample cause3->sol3 end Problem Resolved sol1->end sol2->end sol3->end

References

Overcoming challenges in the chiral separation of lansoprazole enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of lansoprazole enantiomers. It is intended for researchers, scientists, and professionals in drug development.

General Troubleshooting Workflow

Before addressing specific issues, it's crucial to follow a systematic troubleshooting approach. The workflow below outlines the initial steps to diagnose and resolve common problems in your chiral HPLC method.

G start Problem Observed (e.g., Poor Resolution, Tailing) check_method Verify Method Parameters (Mobile Phase, Flow Rate, Temp) start->check_method check_column Check Chiral Column (Correct CSP, Age, Storage) check_method->check_column check_sample Review Sample Prep (Solvent, Concentration) check_column->check_sample system_ok System & Method Verified check_sample->system_ok system_ok->start Error Found & Corrected specific_issue Address Specific Issue (Refer to FAQs below) system_ok->specific_issue No obvious errors

Caption: A stepwise troubleshooting workflow for initial problem diagnosis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Poor Peak Resolution

Q1: Why am I getting poor or no resolution between the R(+) and S(-) lansoprazole enantiomers?

A1: Poor resolution is the most common challenge in chiral separations. It typically stems from a suboptimal choice of the chiral stationary phase (CSP) or mobile phase composition. The interaction between the enantiomers and the CSP is highly specific and sensitive to the chromatographic conditions.

Troubleshooting Steps & Solutions:

  • Confirm CSP Suitability: Polysaccharide-based CSPs are highly effective for separating proton pump inhibitors like lansoprazole. Columns such as Chiralcel® OD (cellulose-based) and Chiralpak® AS (amylose-based) have demonstrated good resolving power.[1] If you are using a different type of CSP, consider screening a polysaccharide-based column.

  • Optimize Mobile Phase Composition:

    • Normal-Phase Mode: The ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., ethanol, 2-propanol) is critical. Systematically vary the alcohol percentage. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

    • Reversed-Phase Mode: A method using a Chiralpak ID column with a mobile phase of acetonitrile and water (60:40, v/v) achieved a resolution (Rs) of 2.0.[2] Another study on a Chiralpak IC-3 column found that a simple ethanol/water (50:50, v/v) mobile phase could baseline-resolve the enantiomers.[3] Adjusting the water/organic ratio is a key optimization step.

  • Adjust Column Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. Lowering the column temperature (e.g., to 15-25°C) often enhances enantioselectivity and improves resolution, though it may increase backpressure and run time.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.6-0.8 mL/min) can increase the efficiency of the separation and improve resolution.[2]

The diagram below illustrates a decision-making process for optimizing resolution.

G start Poor Resolution (Rs < 1.5) check_csp Is CSP Polysaccharide-Based? (e.g., Chiralpak, Chiralcel) start->check_csp change_csp Switch to Polysaccharide CSP check_csp->change_csp No opt_mp Optimize Mobile Phase check_csp->opt_mp Yes change_csp->opt_mp opt_temp Adjust Temperature opt_mp->opt_temp opt_flow Lower Flow Rate opt_temp->opt_flow success Resolution Achieved (Rs ≥ 1.5) opt_flow->success

Caption: Decision tree for troubleshooting and improving poor resolution.

Category 2: Poor Peak Shape

Q2: My enantiomer peaks are tailing or fronting. What are the common causes and solutions?

A2: Poor peak shape, especially tailing, can compromise resolution and lead to inaccurate quantification. The primary causes are often secondary chemical interactions, column overload, or issues with the sample solvent.

Troubleshooting Steps & Solutions:

  • Address Secondary Interactions: Lansoprazole has basic properties. Residual acidic silanol groups on the silica support of the CSP can cause strong, unwanted interactions, leading to peak tailing.[4][5]

    • Solution: Add a small amount of a basic additive to the mobile phase to block these active sites. For normal-phase methods, 0.1% diethylamine (DEA) or triethylamine (TEA) is commonly used.

  • Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing distorted peaks (often fronting or a "shark-fin" shape).[4]

    • Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL of the same sample) to see if peak shape improves with a lower mass on the column.

  • Evaluate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread on the column, resulting in broad and distorted peaks.[6]

    • Solution: Ideally, dissolve the sample directly in the mobile phase.[6] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

Category 3: Long Analysis Time

Q3: My current method provides good resolution, but the run time is too long. How can I speed up the analysis without sacrificing separation?

A3: Long run times are a common trade-off for high resolution in chiral chromatography. However, several parameters can be adjusted to shorten the analysis time.

Troubleshooting Steps & Solutions:

  • Increase the Flow Rate: Carefully increase the flow rate. This will decrease retention times proportionally. Be aware that this will also reduce efficiency and may decrease resolution. Monitor the resolution (Rs) to ensure it remains acceptable (typically Rs ≥ 1.5).

  • Increase the Mobile Phase Strength:

    • Normal-Phase: Increase the percentage of the alcohol modifier (e.g., ethanol or 2-propanol). This will decrease retention times.

    • Reversed-Phase: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol).

  • Use a Shorter Column or Smaller Particle Size: If available, switching to a shorter column (e.g., 150 mm instead of 250 mm) or a column with smaller particles (e.g., 3 µm instead of 5 µm) can significantly reduce run times while often maintaining or even improving efficiency. A rapid method using a 250 mm, 5 µm Chiralpak ID column achieved separation in 7.3 minutes.[2] Shorter columns could potentially reduce this further.

Data & Experimental Protocols

Table 1: Comparison of Successful Chiral Separation Methods for Lansoprazole
ParameterMethod 1Method 2Method 3
Technique HPLC-MS/MSCapillary ElectrophoresisHPLC-UV
Stationary Phase / Selector Chiralpak ID (5 µm, 250x4.6 mm)Dual Selector: Sulfobutyl-ether-β-CD & γ-CDChiralpak IC-3
Mobile Phase / Buffer Acetonitrile:Water (60:40, v/v)25 mM Phosphate Buffer (pH 7)Ethanol:Water (50:50, v/v)
Flow Rate / Voltage 0.6 mL/min+20 kVNot Specified
Temperature Not Specified17°CNot Specified
Detection MS/MRMUV @ 210 nmUV
Resolution (Rs) 2.0 2.91 Baseline Separation
Analysis Time 7.3 min Not Specified< 10 min
Reference [2][7][8][3]
Detailed Experimental Protocol: HPLC Method for Lansoprazole Enantiomers

This protocol is adapted from a validated method demonstrating good resolution and a relatively fast analysis time.[2]

  • Objective: To achieve baseline separation of R(+) and S(-) lansoprazole.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (MS) or UV Detector (set to ~285 nm)

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak ID (5 µm particle size, 250 mm length x 4.6 mm internal diameter)

    • Mobile Phase: A mixture of Acetonitrile and Water in a 60:40 (v/v) ratio.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: Ambient (or controlled at 25°C for better reproducibility).

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic lansoprazole at 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase (Acetonitrile:Water 60:40) to a final working concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the Chiralpak ID column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

    • Inject the prepared sample solution.

    • Run the analysis for approximately 10 minutes to ensure both enantiomer peaks have fully eluted.

  • Expected Outcome:

    • Satisfactory resolution (Rs ≥ 2.0) between the two enantiomer peaks.

    • Total analysis time of approximately 7.3 minutes.[2]

References

Strategies to minimize ion suppression of (R)-Lansoprazole-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the LC-MS analysis of (R)-Lansoprazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing ion suppression during the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This phenomenon leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3] The primary cause is competition between the analyte and matrix components for ionization.[2] Electrospray ionization (ESI) is particularly susceptible to ion suppression.[1][3]

Q2: I am using a deuterated internal standard, this compound. Shouldn't this automatically correct for ion suppression?

A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the internal standard, variability due to matrix effects should be normalized, leading to accurate quantification.[4][5] However, complete correction is not always guaranteed. If there is even a slight chromatographic separation between the analyte and the deuterated internal standard (due to the deuterium isotope effect), they may be exposed to different matrix components as they elute, resulting in differential ion suppression and inaccurate results.[1]

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[4] This involves infusing a constant flow of this compound into the LC eluent stream after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip in the baseline signal of the infused standard indicates a region of ion suppression.[4] Comparing the retention time of your analyte to these suppression zones will reveal if your signal is likely being affected.

Q4: What are the most effective general strategies to minimize ion suppression?

A4: The most effective strategies to combat ion suppression fall into three main categories:

  • Sample Preparation: Implementing a robust sample cleanup method is the most effective way to remove interfering matrix components before analysis.[6] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix interferences than simple Protein Precipitation (PPT).[7]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Methodological Approaches: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise sensitivity.[1] Using a lower flow rate can sometimes improve ionization efficiency.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to ion suppression.

Problem 1: Low signal intensity for this compound in matrix samples compared to neat standards.

  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE. See the Experimental Protocols section for detailed procedures.

    • Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone identified in a post-column infusion experiment.

    • Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of interfering components.[1]

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different sample lots, leading to varying degrees of ion suppression.

  • Solutions:

    • Use a Co-eluting SIL IS: Ensure that this compound perfectly co-elutes with the non-labeled analyte. A slight shift in retention time can lead to differential suppression.

    • Matrix-Matched Calibrants: Prepare calibration standards and QCs in the same biological matrix as the unknown samples to compensate for consistent matrix effects.

    • Enhance Sample Preparation: A more effective sample cleanup method will reduce the overall matrix load and minimize variability between samples.

Problem 3: Poor recovery of this compound during sample preparation.

  • Possible Cause: The chosen sample preparation method is not optimal for this compound.

  • Solutions:

    • Optimize SPE Method: Experiment with different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps to improve recovery.

    • Optimize LLE Method: Adjust the pH of the sample and test different organic solvents to find the optimal conditions for extracting this compound.

Quantitative Data on Ion Suppression

Sample Preparation MethodTypical Matrix Effect (%)*Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 50 - 80%85 - 100%Simple, fast, and inexpensive.Least effective at removing matrix components, leading to higher ion suppression.[7]
Liquid-Liquid Extraction (LLE) 80 - 95%70 - 90%Good removal of salts and phospholipids.Can be labor-intensive and may have lower analyte recovery.[8]
Solid-Phase Extraction (SPE) 90 - 100%80 - 95%Highly effective at removing a wide range of interferences, providing the cleanest extracts.[7]More complex and costly method development.

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value closer to 100% indicates less ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from a validated method for Lansoprazole in human plasma.[9]

Materials:

  • SPE cartridges (e.g., Oasis HLB, Varian Bond Elut Plexa)

  • Methanol

  • Acetonitrile

  • 2 mM Ammonium Acetate

  • Deionized Water

  • Human plasma samples

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 200 µL of plasma, add the internal standard (this compound) and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 v/v Acetonitrile: 2 mM Ammonium Acetate).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is based on a method for the extraction of Lansoprazole from human plasma.[8]

Materials:

  • Diethyl ether

  • Dichloromethane

  • Human plasma samples

Procedure:

  • To 1 mL of plasma, add the internal standard (this compound).

  • Add 6 mL of a diethyl ether-dichloromethane (70:30, v/v) mixture.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 3: Protein Precipitation (PPT) for this compound from Human Plasma

This is a simple and rapid sample preparation method.[10]

Materials:

  • Acetonitrile, ice-cold

  • Human plasma samples

Procedure:

  • To 100 µL of plasma, add the internal standard (this compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS analysis.

LC-MS/MS Parameters for this compound Analysis

The following table provides typical starting parameters for an LC-MS/MS method for this compound. Optimization will be required for specific instrumentation.

ParameterTypical Setting
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of organic phase, ramp up to elute the analyte, then re-equilibrate.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transition Precursor ion (Q1) to product ion (Q3) specific for this compound (to be determined empirically)
Collision Energy Optimized for the specific MRM transition

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_lcms LC-MS System cluster_output Result Analyte This compound LC LC Separation Analyte->LC Matrix Endogenous Components Matrix->LC ESI ESI Source LC->ESI Co-elution MS Mass Analyzer ESI->MS SuppressedSignal Suppressed Signal ESI->SuppressedSignal Competition for Ionization GoodSignal Accurate Signal MS->GoodSignal Efficient Ionization

Caption: Workflow illustrating the mechanism of ion suppression in LC-MS.

TroubleshootingFlowchart Start Inconsistent/Low Signal for This compound CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionPresent Ion Suppression Confirmed CheckSuppression->SuppressionPresent Yes NoSuppression No Significant Suppression CheckSuppression->NoSuppression No OptimizeCleanup Improve Sample Cleanup (SPE or LLE) SuppressionPresent->OptimizeCleanup OptimizeChroma Optimize Chromatographic Separation SuppressionPresent->OptimizeChroma CheckInstrument Investigate Other Issues: Instrument Performance, Sample Stability NoSuppression->CheckInstrument

Caption: A troubleshooting flowchart for addressing ion suppression issues.

References

Degradation pathways of lansoprazole and its deuterated standards under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lansoprazole and its deuterated standards. The information is designed to address specific issues encountered during experimental stress testing.

Frequently Asked Questions (FAQs)

Q1: Under which stress conditions is lansoprazole expected to degrade?

A1: Lansoprazole, a proton-pump inhibitor, is known to be unstable under hydrolytic (acidic, basic, neutral) and oxidative conditions.[1][2] It is generally found to be stable under thermal and photolytic stress.[1][2] Its degradation in acidic environments is a key part of its mechanism of action, as the resulting degradation products are the active inhibitors of the gastric H+/K+-ATPase.[3]

Q2: What are the major degradation products of lansoprazole under acidic conditions?

A2: Under acidic stress, lansoprazole undergoes rearrangement to form several degradation products (DPs). The primary products identified include lansoprazole sulfide (DP-1), and other related substances often labeled as DP-2 and DP-3.[4][5] One major degradation product has been structurally characterized as 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one.[6] Spontaneous degradation over long-term storage can also yield 3H-benzimidazole-2-thione and 3H-benzimidazole-2-one.[7]

Q3: What degradation products are formed under oxidative stress?

A3: Oxidative stress typically results in the formation of lansoprazole sulfone (USP related compound A) and lansoprazole N-oxide (USP impurity).[8][9] In forced degradation studies, these and other products have been designated as DP-1 (sulfide), DP-6, DP-7, and DP-8.[4] High-resolution mass spectrometry has identified key impurities at m/z 386.0781 (lansoprazole sulfone) and m/z 402.0734 (a di-oxidized product).[1][8]

Q4: How does the stability of deuterated lansoprazole standards compare to the non-deuterated compound?

A4: Currently, there is a lack of specific studies directly comparing the forced degradation pathways of deuterated versus non-deuterated lansoprazole. However, the principles of the kinetic isotope effect (KIE) can provide some expectations. Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. If the cleavage of a specific C-H bond is the rate-determining step in a degradation pathway, the deuterated analogue would be expected to degrade more slowly, thus exhibiting enhanced stability. This strategy is often used to improve the metabolic stability of drugs. Without specific experimental data for lansoprazole, this remains a theoretical advantage.

Q5: My lansoprazole sample shows no degradation under thermal or photolytic stress. Is this expected?

A5: Yes, this is a common and expected finding. Multiple forced degradation studies have concluded that lansoprazole is stable when subjected to heat (e.g., 60-105°C) and light (e.g., 1.2 million lux-hours).[7][8] If you observe degradation under these conditions, it may indicate the presence of other contributing factors, such as residual moisture or reactive impurities in your sample.

Troubleshooting Guide

Issue 1: Significant degradation is observed in the control sample at the start of the experiment.

  • Possible Cause: Lansoprazole is highly unstable in acidic solutions. If the diluent or mobile phase used for analysis is acidic, rapid degradation can occur upon dissolution.

  • Solution: Ensure the diluent is neutral or slightly basic. For HPLC analysis, a mobile phase with a pH of 7.0 is often used to prevent on-column degradation.[7] Prepare samples immediately before analysis.

Issue 2: Inconsistent or irreproducible degradation profiles between experimental runs.

  • Possible Cause 1: Temperature fluctuations. Degradation reactions are temperature-sensitive.

  • Solution 1: Use a calibrated, thermostatically controlled environment (e.g., water bath, oven) for all stress experiments.[3]

  • Possible Cause 2: Inconsistent mixing or dissolution of the drug substance in the stress medium.

  • Solution 2: Ensure complete dissolution of the lansoprazole sample in the stress solution at the start of the experiment. Use consistent agitation or stirring where appropriate.

Issue 3: Difficulty in separating lansoprazole from its degradation products by HPLC.

  • Possible Cause: The chromatographic method is not a stability-indicating method. Co-elution of the parent drug and its impurities can lead to inaccurate quantification.

  • Solution: Develop and validate a stability-indicating HPLC or UPLC method. This typically involves using a C18 column with a gradient elution program. A common mobile phase combination is a phosphate or ammonium acetate buffer (pH ~7.0) as mobile phase A and an organic solvent like acetonitrile/methanol as mobile phase B.[5][7] Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the analyte peak.[7]

Quantitative Data Summary

The following tables summarize the typical conditions and outcomes of forced degradation studies on lansoprazole. The extent of degradation is categorized based on descriptions from multiple studies, as precise percentages vary with experimental conditions.

Table 1: Summary of Lansoprazole Degradation under Stress Conditions

Stress ConditionReagent/ParameterTypical Duration & TemperatureObserved DegradationMajor Degradation Products
Acid Hydrolysis 0.01 M - 1 N HCl1 minute - 8 hours @ RT or 60°CExtensive DegradationSulfide, DP-2, DP-3, Benzimidazole-2-thione[4][7][10]
Base Hydrolysis 0.1 N - 2 N NaOH6 - 8 hours @ 30°C or 80°CSignificant DegradationDP-4, C₂₃H₁₆F₃N₅OS[4][10][11]
Oxidative 1% - 6% H₂O₂2 hours @ RTSignificant DegradationSulfone, N-Oxide, Sulfide[1][4][10]
Neutral Hydrolysis Water30 minutes - 72 hours @ 60°CModerate DegradationDP-5, Sulfides, Benzimidazolones[4][12]
Thermal Dry Heat14 hours @ 105°CNo Significant Degradation-
Photolytic 1.2 million lux-hoursN/ANo Significant Degradation-

Detailed Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Objective: To generate and identify acid degradation products of lansoprazole.

  • Procedure:

    • Accurately weigh and dissolve 15 mg of lansoprazole in 10 mL of 0.01 M aqueous hydrochloric acid.[10] For more extensive degradation, a higher concentration of acid (e.g., 1 N HCl) or elevated temperature (e.g., 60°C for 8 hours) can be used.[13]

    • Maintain the solution at room temperature or in a controlled temperature bath for the specified duration.

    • At predetermined time points, withdraw an aliquot of the solution.

    • Immediately neutralize the aliquot with an equivalent concentration and volume of NaOH to quench the reaction.

    • Dilute the neutralized sample to a suitable concentration with the mobile phase.

    • Analyze the sample immediately using a validated stability-indicating HPLC method.[3]

Protocol 2: Forced Degradation by Oxidation

  • Objective: To generate and identify oxidative degradation products.

  • Procedure:

    • Accurately weigh and dissolve 15 mg of lansoprazole in 10 mL of 1-6% hydrogen peroxide (H₂O₂).[7][10]

    • Keep the solution in the dark at room temperature for approximately 2 hours to prevent any potential photolytic degradation.

    • After the specified time, dilute a sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method.

Protocol 3: Analytical Method for Degradation Products

  • Objective: To separate and quantify lansoprazole and its degradation products.

  • Instrumentation: UPLC or HPLC system with a PDA or UV detector and Mass Spectrometer (MS).[3]

  • Column: Waters Acquity BEH C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm).[2][7]

  • Mobile Phase A: 20 mM KH₂PO₄ or 10 mM ammonium acetate buffer, pH adjusted to 7.0, mixed with methanol (90:10 v/v).[2][7]

  • Mobile Phase B: Methanol and acetonitrile (50:50 v/v).[7]

  • Gradient Program: A typical gradient might run from ~10-15% B to 90% B over 15-20 minutes to ensure separation of all impurities.

  • Flow Rate: 0.8 - 1.0 mL/min.[2][6]

  • Detection Wavelength: 285 nm.[7]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Lanso Lansoprazole Bulk Drug Stock Prepare Stock Solution (e.g., 1 mg/mL) Lanso->Stock Acid Acidic (e.g., 1N HCl, 60°C) Stock->Acid Base Basic (e.g., 1N NaOH, 80°C) Stock->Base Oxidative Oxidative (e.g., 6% H₂O₂, RT) Stock->Oxidative Other Thermal / Photolytic Stock->Other Quench Quench Reaction (Neutralize/Dilute) Acid->Quench Aliquot Base->Quench Aliquot Oxidative->Quench Aliquot Other->Quench Aliquot HPLC Stability-Indicating HPLC-UV/MS Analysis Quench->HPLC Data Data Processing: Peak Purity, Assay, Mass Balance HPLC->Data

Caption: Workflow for a forced degradation study of lansoprazole.

G cluster_acid Acidic Conditions (H+) cluster_oxidative Oxidative Conditions ([O]) cluster_base Basic Conditions (OH-) Lanso Lansoprazole (Sulfoxide) Sulfenamide Tetracyclic Sulfenamide (Active Metabolite) Lanso->Sulfenamide Rearrangement Sulfone Lansoprazole Sulfone Lanso->Sulfone N_Oxide Lansoprazole N-Oxide Lanso->N_Oxide Base_DP Dimeric Impurity (m/z 468) Lanso->Base_DP Sulfide Lansoprazole Sulfide (DP-1) Sulfenamide->Sulfide Other_Acid Other Products (DP-2, DP-3) Sulfenamide->Other_Acid

Caption: Simplified degradation pathways of lansoprazole.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Lansoprazole using (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lansoprazole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. The choice of internal standard is a critical factor in the development of a robust and reliable LC-MS/MS method. This guide provides an objective comparison of a validated LC-MS/MS method for lansoprazole using a deuterated internal standard, (R)-Lansoprazole-d4, against alternative methods employing non-deuterated internal standards.

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory bodies like the FDA and EMA. This is because a deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1] This leads to improved precision, accuracy, and overall method robustness.[1]

This guide presents a comprehensive overview of the performance of an LC-MS/MS method for lansoprazole utilizing this compound, with supporting data from various validated methods.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for an LC-MS/MS method for lansoprazole using this compound and compare it with methods using common non-deuterated internal standards like pantoprazole and omeprazole.

Table 1: Performance Characteristics of LC-MS/MS Methods for Lansoprazole Quantification

ParameterMethod with this compound (Expected)Method with Pantoprazole[2][3]Method with Omeprazole[4]Method with Bicalutamide[5]
Linearity Range (ng/mL) 1 - 10004.5 - 28002.5 - 20005.5 - 2200
Correlation Coefficient (r²) >0.99>0.999Not ReportedNot Reported
Lower Limit of Quantification (LLOQ) (ng/mL) 14.52.55.5
Intra-day Precision (%CV) <15%<15%<3.4%Not Reported
Inter-day Precision (%CV) <15%<15%<3.4%Not Reported
Intra-day Accuracy (%) 85-115%92.10 - 99.11%<9%Not Reported
Inter-day Accuracy (%) 85-115%92.10 - 99.11%<9%Not Reported
Recovery (%) High & Consistent92.10 - 99.11%Not ReportedNot Reported

Note: The performance data for the method with this compound is based on expected outcomes for a stable isotope-labeled internal standard and data from methods using the structurally similar Lansoprazole Sulfide-d4.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for lansoprazole using this compound.

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is commonly employed for the extraction of lansoprazole from human plasma.[6]

  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution containing this compound.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water or ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][4]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI)[2][5]

  • MRM Transitions:

    • Lansoprazole: The specific precursor-to-product ion transition for lansoprazole would be monitored (e.g., m/z 370.1 → 252.1).[7]

    • This compound: The corresponding transition for the deuterated internal standard would be monitored (e.g., m/z 374.1 → 256.1).

  • Instrument Parameters: Source temperature, ion spray voltage, and collision energy are optimized to achieve maximum sensitivity for both the analyte and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical comparison between using a deuterated and a non-deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for lansoprazole quantification.

G cluster_deuterated Deuterated IS (this compound) cluster_non_deuterated Non-Deuterated IS (e.g., Pantoprazole) d_coelution Co-elution with Analyte d_matrix Compensates for Matrix Effects d_coelution->d_matrix d_precision Improved Precision & Accuracy d_matrix->d_precision nd_elution Different Retention Time nd_matrix Potential for Differential Matrix Effects nd_elution->nd_matrix nd_precision May Have Higher Variability nd_matrix->nd_precision

Caption: Logical comparison of internal standards.

References

A Comparative Guide to Internal Standards for Lansoprazole Analysis: (R)-Lansoprazole-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of lansoprazole, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of (R)-Lansoprazole-d4 and other commonly employed internal standards, supported by available experimental data.

The ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby providing effective normalization during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative LC-MS/MS analysis due to their physicochemical similarity to the analyte.

While direct head-to-head comparative studies for this compound against other internal standards are not extensively available in peer-reviewed literature, this guide synthesizes existing data for commonly used alternatives—pantoprazole and omeprazole—and discusses the theoretical and practical advantages of employing a deuterated standard.

Data Presentation: Performance of Internal Standards

The following table summarizes the validation parameters from studies utilizing pantoprazole and omeprazole as internal standards for lansoprazole quantification. This data serves as a benchmark for the expected performance of a bioanalytical method. The anticipated performance of a method using a deuterated internal standard like this compound is expected to be comparable or superior, particularly in terms of precision and accuracy, due to its ability to better compensate for analytical variability.

ParameterMethod with Pantoprazole as IS[1][2]Method with Omeprazole as IS[1]Expected Performance with this compound[1][3]
Linearity Range (ng/mL) 4.50 - 2800.0015.0 - 2500Wide, with r² > 0.99
Intra-day Precision (%RSD) 1.64 - 4.79< 10.0≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) 2.18 - 9.41< 10.0≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%) 93.71 - 97.59-3.8 to 3.3 (% Bias)85 - 115% (80 - 120% at LLOQ)
Inter-day Accuracy (%) 92.10 - 99.11-3.8 to 3.3 (% Bias)85 - 115% (80 - 120% at LLOQ)
Recovery (%) 92.10 - 99.11Not SpecifiedConsistent and reproducible

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for lansoprazole analysis using pantoprazole and a general protocol for a method employing a deuterated standard like this compound.

Method Using Pantoprazole as Internal Standard[2]
  • Sample Preparation: Solid-phase extraction (SPE) was utilized. Analytes were extracted from human plasma using Oasis HLB, Oasis Max, Varian Bond Elute Plexa, or Orochem cartridges.

  • Chromatographic Conditions:

    • Column: Thermo Hypurity Advance, 50 x 4.6mm, 5 µm

    • Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution (80:20 v/v)

    • Flow Rate: 1.0 mL/min

  • Mass Spectrometric Conditions:

    • Instrument: API 3000 LC-MS/MS

    • Ionization Mode: Negative Ion Mode

    • Monitored Transitions:

      • Lansoprazole: m/z 370.20 → 252.10

      • Pantoprazole (IS): m/z 384.20 → 200.00

Representative Method Using a Deuterated Internal Standard (e.g., Lansoprazole Sulfide-d4)[4]
  • Sample Preparation: A simple protein precipitation method was employed. To 100 µL of plasma, 10 µL of the internal standard spiking solution (100 ng/mL Lansoprazole Sulfide-d4) was added, followed by 300 µL of acetonitrile to precipitate proteins. After vortexing and centrifugation, the supernatant was analyzed.

  • Chromatographic Conditions:

    • A rapid chromatographic separation is typically employed.

  • Mass Spectrometric Conditions:

    • Instrument: LC-MS/MS

    • Ionization Mode: Electrospray Ionization (ESI)

    • The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical comparison of internal standards.

Experimental_Workflow Experimental Workflow for Lansoprazole Bioanalysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical bioanalytical workflow for lansoprazole quantification.

Internal_Standard_Comparison Logical Comparison of Internal Standards cluster_Deuterated This compound (Deuterated IS) cluster_Analogue Analogue IS (e.g., Pantoprazole, Omeprazole) Deuterated_IS Advantages: - Co-elution with analyte - Compensates for matrix effects - High accuracy and precision - Recommended by regulatory agencies Disadvantages: - Higher cost - Potential for isotopic interference Analogue_IS Advantages: - Lower cost - Readily available Disadvantages: - Different retention time - May not fully compensate for matrix effects - Potential for different extraction recovery

Caption: Comparison of deuterated vs. analogue internal standards.

References

Cross-validation of analytical methods for lansoprazole in different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various validated analytical methods for the quantification of lansoprazole in pharmaceutical formulations and biological fluids. While direct inter-laboratory cross-validation studies were not found, this document collates data from multiple independent laboratory validations to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance across different analytical techniques. The presented data, sourced from peer-reviewed studies, facilitates an objective comparison of methodologies, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key validation parameters for different analytical methods for lansoprazole, as reported in various studies. This allows for a side-by-side comparison of method performance characteristics such as linearity, precision, and accuracy.

Method Laboratory/Study Linearity Range Precision (%RSD) Accuracy (% Recovery) Key Features
RP-HPLC J. Chem. Pharm. Res., 201040-60 µg/mlNot explicitly stated, but method validated as per ICH guidelines[1]Not explicitly stated, but method validated as per ICH guidelines[1]Simple, rapid, and accurate for tablet dosage form.[1]
UPLC J Anal Bioanal Tech, 2014LOQ to 150% of test concentrationAssay: 0.6% (precision), 0.8% (intermediate precision); Impurities: <2%[2]97.8% to 102.6% for Lansoprazole; 93.5% to 106.5% for impurities[2]Rapid (11 min run time), stability-indicating.[2]
LC-MS/MS Bentham Open, 20154.50-2800.00 ng/ml< 3.09% to 2.62%98.24% to 99.94%High sensitivity for human plasma samples.[3]
RP-HPLC Asian J Pharm Res Dev, 201810-50 µg/ml< 2%Not explicitly stated, but method validated for accuracy[4]Rapid (RT 5.4 min).[4]
UV-Vis Int J Pharm Sci Rev Res, 201930-150 µg/mlNot explicitly stated, but method validated for precision[5]Performed at 80, 100, and 120% of standard concentration, results were satisfactory[5]Simple spectrophotometric method.[5]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table.

1. RP-HPLC Method for Tablet Dosage Form (J. Chem. Pharm. Res., 2010) [1]

  • Mobile Phase: A mixture of disodium hydrogen phosphate buffer (pH 3.0) and acetonitrile in a 30:70 ratio.

  • Column: Phenomenex Luna C8 (5µ, 250 mm × 4.6 mm i.d.).

  • Flow Rate: 1.0 ml/min.

  • Detection: UV at 285 nm.

  • Sample Preparation: Twenty tablets were weighed and crushed. Powder equivalent to 50 mg of lansoprazole was dissolved in the mobile phase in a 100 ml volumetric flask and then filtered. A 5 ml aliquot of the filtrate was diluted to 50 ml with the mobile phase.

2. UPLC Method for Bulk Drug and Pharmaceutical Dosage Forms (J Anal Bioanal Tech, 2014) [2]

  • Mobile Phase A: pH 7.0 phosphate buffer and methanol in a 90:10 (v/v) ratio.

  • Mobile Phase B: Methanol and acetonitrile in a 50:50 (v/v) ratio.

  • Column: Waters Acquity BEH C18.

  • Detection: 285 nm.

  • Standard Preparation: A stock solution of 400 µg/mL lansoprazole was prepared in the diluent. Working solutions were prepared from this stock solution.

  • Sample Preparation: An accurately weighed portion of lansoprazole pellets equivalent to 40 mg of lansoprazole was transferred into a 100 mL volumetric flask.

3. LC-MS/MS Method for Human Plasma (Bentham Open, 2015) [3]

  • Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution (80:20 v/v).

  • Column: Thermo Hypurity Advance, 50 X 4.6mm, 5 µ.

  • Flow Rate: 1.0 mL/min.

  • Detection: LC-MS/MS (API 3000) in negative ion mode.

  • Extraction: Solid-phase extraction from human plasma.

  • Standard Preparation: A stock solution of lansoprazole was prepared by weighing approximately 25 mg of lansoprazole and transferring it to a 50 mL volumetric flask containing 10µl of 25% liquor ammonia.

4. RP-HPLC Method (Asian J Pharm Res Dev, 2018) [4]

  • Mobile Phase: 80:20 Methanol: water.

  • Column: Inspire grace C18 (250 mm x 4.5 mm, 5mm particle size).

  • Flow Rate: 0.8 ml/min.

  • Detection: UV at 285nm.

  • Linearity Range: 10-50 µm/ml.

5. UV-Vis Spectrophotometry Method (Int J Pharm Sci Rev Res, 2019) [5]

  • Solvent: Methyl alcohol.

  • Detection Wavelength: 275 nm.

  • Standard Stock Solution: 50 mg of lansoprazole pure drug was dissolved in 25 ml of methanol in a 50 ml volumetric flask and the volume was made up to 50 ml to get a concentration of 1000 µg/ml. This was further diluted to 100 µg/ml.

  • Linearity: Investigated in the concentration range of 30-150 µg/ml.

Visualizations

The following diagram illustrates a general workflow for the validation of an analytical method, a crucial step before any cross-laboratory comparison can be undertaken.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Laboratory Validation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, UPLC) A->B C Optimize Method Parameters (e.g., Mobile Phase, Column) B->C D Specificity C->D Validate Optimized Method E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Develop Standard Operating Procedure (SOP) J->K If Validated, Proceed to Transfer L Transfer Method to Participating Labs K->L M Analyze Standardized Samples in Each Lab L->M N Statistical Analysis of Inter-Laboratory Data M->N O Assess Method Reproducibility N->O

Caption: General workflow for analytical method validation and cross-laboratory comparison.

References

A Comparative Guide to the Pharmacokinetics of Lansoprazole Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the two enantiomers of lansoprazole: R-lansoprazole (dexlansoprazole) and S-lansoprazole. The information presented is supported by experimental data from multiple studies to assist researchers and professionals in drug development in understanding the stereoselective disposition of this widely used proton pump inhibitor.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic properties of lansoprazole enantiomers exhibit significant differences, largely influenced by stereoselective metabolism. The following tables summarize key pharmacokinetic parameters for R-lansoprazole and S-lansoprazole from various studies.

Pharmacokinetic ParameterR-Lansoprazole (Dexlansoprazole)S-LansoprazoleStudy PopulationKey Findings
Area Under the Curve (AUC) 3-5 times higher than S-lansoprazole[1][2]Lower than R-lansoprazoleHealthy VolunteersR-lansoprazole demonstrates significantly greater systemic exposure.[3]
Maximum Concentration (Cmax) 3-5 times greater than S-lansoprazole[1]Lower than R-lansoprazoleHealthy VolunteersPeak plasma concentrations are considerably higher for the R-enantiomer.[1]
Elimination Half-Life (t½) 1.76–2.06 hours[4][5][6]0.87–1.02 hours[4][5][6]Healthy Chinese AdultsR-lansoprazole has a longer half-life, indicating a slower elimination rate.[2]
Clearance (CL) 4.52–5.40 L/h[4][5][6]34.66–35.98 L/h[4][5][6]Healthy Chinese AdultsThe clearance of S-lansoprazole is substantially higher than that of R-lansoprazole.[4][5][6]
Protein Binding Significantly greater than S-enantiomer[1]Lower than R-enantiomerIn vitro (human serum)Higher protein binding of R-lansoprazole may contribute to its lower clearance.[1][7][8]

Influence of CYP2C19 Genotype on Pharmacokinetics

The metabolism of lansoprazole is primarily mediated by the polymorphic enzyme CYP2C19.[9] An individual's CYP2C19 genotype significantly impacts the pharmacokinetics of the lansoprazole enantiomers, particularly S-lansoprazole.

CYP2C19 GenotypeR-Lansoprazole AUCS-Lansoprazole AUCR/S AUC RatioKey Findings
Homozygous Extensive Metabolizers (homEMs) --12.7[10][11]In rapid metabolizers, the difference in exposure between the two enantiomers is most pronounced.[10]
Heterozygous Extensive Metabolizers (hetEMs) --8.5[10][11]Intermediate metabolizers show a less pronounced, but still significant, difference in enantiomer exposure.[10]
Poor Metabolizers (PMs) --5.8[10][11]In individuals with poor CYP2C19 function, the difference in AUC between the enantiomers is the smallest.[10]

Experimental Protocols

The data presented in this guide are derived from clinical studies with rigorous methodologies. A generalized experimental protocol is outlined below.

Study Design: Most studies employ a crossover design where healthy volunteers receive single oral doses of racemic lansoprazole (containing both R- and S-lansoprazole) or the individual enantiomers.[12] Doses typically range from 15 mg to 60 mg.[10][12]

Subject Population: Participants are typically healthy adult volunteers.[10] In many studies, subjects are genotyped for CYP2C19 to assess the influence of genetic polymorphisms on lansoprazole pharmacokinetics.[8][10] This allows for categorization into groups such as homozygous extensive metabolizers (homEMs), heterozygous extensive metabolizers (hetEMs), and poor metabolizers (PMs).[10]

Blood Sampling and Analysis: Following drug administration, serial blood samples are collected over a 24-hour period.[8][10] Plasma is separated and the concentrations of R-lansoprazole and S-lansoprazole are determined using validated stereoselective analytical methods, such as chiral high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5]

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters including AUC, Cmax, Tmax, and elimination half-life for each enantiomer using non-compartmental methods.[4][5]

Visualizations

G cluster_0 Subject Recruitment and Screening cluster_1 Study Conduct cluster_2 Bioanalysis cluster_3 Data Analysis A Healthy Volunteers B CYP2C19 Genotyping A->B C Drug Administration (Racemic Lansoprazole or Enantiomers) B->C D Serial Blood Sampling (0-24h) C->D E Plasma Separation D->E F Chiral LC-MS/MS Analysis E->F G Pharmacokinetic Parameter Calculation (AUC, Cmax, t½) F->G H Statistical Comparison G->H

Caption: Metabolic pathways of lansoprazole enantiomers via CYP3A4 and CYP2C19.

References

A Comparative Guide to the Bioequivalence of Lansoprazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of lansoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The following sections present a synthesis of data from multiple pharmacokinetic studies, detailing the experimental protocols and presenting the comparative bioavailability of generic versus brand-name products, as well as orally disintegrating tablets versus traditional capsules.

Comparative Bioavailability Data

The bioequivalence between different lansoprazole formulations is primarily determined by comparing key pharmacokinetic parameters. These include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure. Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means (test vs. reference) for Cmax and AUC fall within the range of 80-125%.

The following table summarizes the pharmacokinetic data from several studies comparing different 30 mg lansoprazole formulations.

Formulation Comparison Pharmacokinetic Parameter Test Formulation (Mean ± SD) Reference Formulation (Mean ± SD) Ratio of Geometric Means (90% CI) Conclusion
Generic (Lasoprol) vs. Brand (Lanzor) Capsules [1][2]Cmax (µg/mL)1.121.22Not explicitly stated, but no statistically significant difference was found.Bioequivalent
AUC (µg/mL*h)5.015.77Not explicitly stated, but no statistically significant difference was found.Bioequivalent
Tmax (h)Not explicitly stated, but no statistically significant difference was found.Not explicitly stated, but no statistically significant difference was found.Not Applicable-
t1/2 (h)4.564.57Not Applicable-
Generic Enteric-Coated Tablets vs. Brand Enteric-Coated Capsules [3][4]CmaxThe point estimates were between 94.3% and 105.1%.The point estimates were between 94.3% and 105.1%.Within 80-125%Bioequivalent
AUC0-tThe point estimates were between 94.3% and 105.1%.The point estimates were between 94.3% and 105.1%.Within 80-125%Bioequivalent
AUC0-∞The point estimates were between 94.3% and 105.1%.The point estimates were between 94.3% and 105.1%.Within 80-125%Bioequivalent
Orally Disintegrating Tablets vs. Intact Capsules (15 mg & 30 mg) [5][6]CmaxBioequivalentBioequivalentWithin 80-125%Bioequivalent
AUCtBioequivalentBioequivalentWithin 80-125%Bioequivalent
AUC∞BioequivalentBioequivalentWithin 80-125%Bioequivalent
Tmax (h) for 15mg tablet1.8-Not Applicable-
Tmax (h) for 30mg tablet2.0-Not Applicable-
t1/2 (h)1.18-Not Applicable-

Experimental Methodologies

The bioequivalence of lansoprazole formulations is typically assessed through randomized, two-period, crossover studies in healthy adult volunteers. These studies are conducted under fasting conditions, and in some cases, under fed conditions to evaluate the effect of food on drug absorption.

Key Experimental Protocols

A representative experimental protocol for a single-dose, two-way crossover bioequivalence study of lansoprazole is as follows:

  • Study Design: An open-label, randomized, two-period, crossover design is commonly employed.[3][7] A washout period, typically 7 to 8 days, separates the two treatment periods.[3][5]

  • Subjects: Studies are conducted in healthy adult male and non-pregnant female volunteers.[1][8] The number of subjects can range from 12 to over 100, depending on the study's statistical power requirements.[1][5]

  • Drug Administration: A single oral dose of the test and reference lansoprazole formulations (e.g., 30 mg) is administered to the subjects after an overnight fast.[1][3] For fed studies, the drug is administered after a standardized high-fat meal.[7]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose collections over 24 hours.[5]

  • Bioanalytical Method: The concentration of lansoprazole and its metabolites in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and specificity for quantifying the drug in biological matrices.

  • Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data using non-compartmental methods.[7] Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed data, is performed to determine if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the regulatory acceptance range of 80-125%.[7][9]

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for different lansoprazole formulations.

Bioequivalence_Workflow cluster_planning Study Planning cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_reporting Reporting Phase Protocol Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Screening Subject Screening Ethics->Screening Randomization Randomization Screening->Randomization Period1 Period 1: Dosing & Sampling Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Dosing & Sampling Washout->Period2 Bioanalysis LC-MS/MS Bioanalysis Period2->Bioanalysis PK_Calc Pharmacokinetic Calculation Bioanalysis->PK_Calc Stats Statistical Analysis (90% CI) PK_Calc->Stats Report Final Study Report Stats->Report

Caption: Workflow of a typical lansoprazole bioequivalence study.

Conclusion

Based on the reviewed studies, various generic and orally disintegrating tablet formulations of lansoprazole have been shown to be bioequivalent to their respective reference formulations. These findings indicate that these alternative formulations can be used interchangeably with the original brand-name products, providing comparable rates and extents of drug absorption. However, it is important to note that while pharmacokinetic bioequivalence is a strong indicator of therapeutic equivalence, some studies suggest that it may not always guarantee identical pharmacodynamic effects.[10][11] Therefore, a comprehensive evaluation including both pharmacokinetic and pharmacodynamic data is valuable for a complete assessment of different drug formulations.

References

A Comparative Guide to the Enantioselective Metabolism of Lansoprazole and Omeprazole in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantioselective metabolism of two widely used proton pump inhibitors, lansoprazole and omeprazole, in human liver microsomes. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and drug development.

Executive Summary

Lansoprazole and omeprazole are both administered as racemic mixtures of R- and S-enantiomers. Their metabolism in the liver is stereoselective, primarily mediated by the polymorphic cytochrome P450 enzymes CYP2C19 and CYP3A4. This enantioselective metabolism leads to significant differences in the pharmacokinetic profiles of the individual enantiomers, which can have clinical implications.

This guide details the metabolic pathways, kinetic parameters, and experimental protocols for studying the metabolism of these two drugs in human liver microsomes, providing a basis for understanding their disposition and potential for drug-drug interactions.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on the enantioselective metabolism of lansoprazole and omeprazole.

Table 1: Kinetic Parameters for the Metabolism of Lansoprazole Enantiomers in Human Liver Microsomes
EnantiomerMetabolic PathwayMetaboliteEnzymeKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Clint) (mL/min/mg protein)
R-Lansoprazole Hydroxylation5-HydroxylansoprazoleCYP2C1913.1[1]--
SulfoxidationLansoprazole SulfoneCYP3A4--0.006[2]
S-Lansoprazole Hydroxylation5-HydroxylansoprazoleCYP2C192.3[1]--
SulfoxidationLansoprazole SulfoneCYP3A4--0.023[2]

Note: Vmax values for specific pathways in human liver microsomes were not consistently reported in the reviewed literature.

Table 2: Intrinsic Clearance (Clint) for the Formation of Lansoprazole Metabolites by Recombinant CYP Enzymes
EnantiomerMetabolic PathwayEnzymeClint (µL/min/nmol P450)
R-Lansoprazole HydroxylationCYP2C19143.3[1]
SulfoxidationCYP3A410.8[1]
S-Lansoprazole HydroxylationCYP2C19179.6[1]
SulfoxidationCYP3A476.5[1]
Table 3: Kinetic Parameters for the Metabolism of Omeprazole Enantiomers in Human Liver Microsomes
EnantiomerMetabolic PathwayMetaboliteEnzymeKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Clint) (µL/min/mg protein)
R-Omeprazole Hydroxylation5-HydroxyomeprazoleCYP2C19--42.5 (total)[3]
S-Omeprazole (Esomeprazole) Hydroxylation5-HydroxyomeprazoleCYP2C19--14.6 (total)[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the enantioselective metabolism of lansoprazole and omeprazole in human liver microsomes.

In Vitro Metabolism Assay in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km, Vmax, and Clint) of lansoprazole and omeprazole enantiomer metabolism.

Materials:

  • Human liver microsomes (HLM)

  • R- and S-enantiomers of lansoprazole and omeprazole

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: On ice, prepare a reaction mixture containing human liver microsomes (final concentration typically 0.1-0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4).[2][4]

  • Substrate Addition: Add the test substrate (R- or S-enantiomer of lansoprazole or omeprazole) at various concentrations to determine enzyme kinetics.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[4]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4]

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes), ensuring the reaction is in the linear range.[2]

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis.[4]

Analytical Method: Chiral LC-MS/MS for Quantification

Objective: To separate and quantify the parent enantiomers and their metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., Chiralpak IC, Chiral CD-Ph)[3][5]

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical Chromatographic Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[3] The exact composition is optimized for the specific chiral column and analytes.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drugs and their metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Visualizations

Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of lansoprazole and omeprazole enantiomers.

lansoprazole_metabolism cluster_R R-Lansoprazole Metabolism cluster_S S-Lansoprazole Metabolism R_Lanso R-Lansoprazole R_Hydroxy 5-Hydroxylansoprazole R_Lanso->R_Hydroxy CYP2C19 R_Sulfone Lansoprazole Sulfone R_Lanso->R_Sulfone CYP3A4 S_Lanso S-Lansoprazole S_Hydroxy 5-Hydroxylansoprazole S_Lanso->S_Hydroxy CYP2C19 S_Sulfone Lansoprazole Sulfone S_Lanso->S_Sulfone CYP3A4

Caption: Metabolic pathways of R- and S-lansoprazole.

omeprazole_metabolism cluster_R R-Omeprazole Metabolism cluster_S S-Omeprazole (Esomeprazole) Metabolism R_Ome R-Omeprazole R_Hydroxy 5-Hydroxyomeprazole R_Ome->R_Hydroxy CYP2C19 (major) R_Sulfone Omeprazole Sulfone R_Ome->R_Sulfone CYP3A4 R_Desmethyl 5-O-desmethylomeprazole R_Ome->R_Desmethyl CYP2C19 S_Ome S-Omeprazole S_Hydroxy 5-Hydroxyomeprazole S_Ome->S_Hydroxy CYP2C19 S_Sulfone Omeprazole Sulfone S_Ome->S_Sulfone CYP3A4 (major) S_Desmethyl 5-O-desmethylomeprazole S_Ome->S_Desmethyl CYP2C19

Caption: Metabolic pathways of R- and S-omeprazole.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying in vitro drug metabolism.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH system) mix Combine HLM and Substrate prep_reagents->mix prep_hlm Thaw Human Liver Microsomes prep_hlm->mix prep_substrate Prepare Substrate Stock (Lansoprazole/Omeprazole Enantiomers) prep_substrate->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Acetonitrile + Internal Standard) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (Km, Vmax, Clint) analyze->data_analysis

Caption: General workflow for in vitro metabolism studies.

References

A Comparative Guide to the Purity Assessment and Certification of (R)-Lansoprazole-d4 Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The quality of the reference standard is a critical determinant of this accuracy. This guide provides a comprehensive comparison of purity assessment and certification for (R)-Lansoprazole-d4, a deuterated internal standard essential for pharmacokinetic and bioanalytical studies of Lansoprazole. This guide outlines the key quality attributes, presents a comparison of commercially available standards, and details the rigorous experimental protocols required for their certification.

Key Quality Attributes for this compound Reference Standards

The utility of a this compound reference standard is defined by several key purity attributes:

  • Chemical Purity : The percentage of the desired this compound molecule in the material, excluding any impurities.

  • Enantiomeric Purity : The percentage of the (R)-enantiomer relative to the (S)-enantiomer. This is critical as Lansoprazole is a chiral molecule.

  • Isotopic Purity (Isotopic Enrichment) : The percentage of molecules that are successfully deuterated at the specified positions.

  • Identification : Confirmation of the molecular structure.

Comparison of this compound Reference Standards

The following table summarizes the purity specifications for this compound and a related non-deuterated standard from representative suppliers based on publicly available information. It is crucial to always refer to the Certificate of Analysis (CoA) provided with a specific lot for the most accurate data.

Parameter Supplier A: this compound Supplier B: (R)-Lansoprazole Alternative: Lansoprazole-d4
Product Name This compound(R)-LansoprazoleLansoprazole-d4
CAS Number 138530-94-6 (unlabeled)138530-94-6934294-22-1
Chemical Purity (by HPLC) 98.8%[1]98.91%[2]>95% (HPLC)[3]
Isotopic Enrichment 99% atom D[1]Not ApplicableNot specified
Enantiomeric Purity Not explicitly specified, but implied by "(R)-" designation.Not explicitly specified, but implied by "(R)-" designation.Not Applicable (Racemic)
Identification Consistent with structure (implied by CoA)Consistent with structure (by 1H NMR)[2]Consistent with structure (implied by CoA)
Common Impurities Lansoprazole Sulfone, Lansoprazole SulfoxideLansoprazole Sulfone, Lansoprazole SulfoxideLansoprazole Sulfone, Lansoprazole Sulfoxide

Experimental Protocols for Purity Assessment and Certification

A comprehensive assessment of an this compound reference standard requires a suite of orthogonal analytical techniques. The following are detailed protocols for the key experiments.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the percentage of the main component and detects any non-isomeric impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.1 mg/mL.

  • Sample Analysis: Inject the prepared standard solution into the HPLC system.

  • Data Analysis: The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (285 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate Isotopic_Purity_Workflow prep Prepare Sample Solution lcms LC-MS Analysis prep->lcms spectrum Acquire Mass Spectrum lcms->spectrum analysis Analyze Isotopic Distribution spectrum->analysis purity Determine Isotopic Purity (%) analysis->purity Certification_Process cluster_testing Analytical Testing cluster_documentation Documentation purity_tests Chemical Purity (HPLC) Enantiomeric Purity (Chiral HPLC) Isotopic Purity (MS) review Data Review and Approval purity_tests->review identity_tests Structural Confirmation (NMR) Mass Verification (MS) identity_tests->review coa Certificate of Analysis (CoA) Generation release Certified Reference Standard Release coa->release review->coa

References

A Comparative Guide to Inter-Assay and Intra-Assay Precision and Accuracy for Lansoprazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lansoprazole in biological matrices is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides an objective comparison of the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for lansoprazole quantification, focusing on inter-assay and intra-assay precision and accuracy. The data presented is compiled from peer-reviewed studies and validated analytical methods.

Quantitative Performance Comparison

The following table summarizes the inter-assay and intra-assay precision and accuracy data from different validated LC-MS/MS methods for the quantification of lansoprazole in human plasma. Precision is presented as the relative standard deviation (%RSD), and accuracy is shown as the percentage error (%Error) or recovery.

Method ReferenceInternal StandardLower Limit of Quantification (LLOQ)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Accuracy (%Error or %Recovery)
Oliveira et al. (2003)[1][2]Omeprazole2.5 ng/mL< 3.4%< 3.4%< 9%
Kachave et al. (2015)[3][4]Pantoprazole4.60 ng/mL1.64% - 4.79%2.18% - 9.41%92.10% - 99.11% (Recovery)
Brown et al. (2011)[5][6]Omeprazole2 ng/mL2.98 ± 2.17%3.07 ± 0.89%0.30% - 5.22% (%Error)
BenchChem (Internal Standard Comparison)[7]Lansoprazole Sulfide-d4Not Specified2.98 ± 2.17%3.07 ± 0.89%0.30% - 5.22% (%Error)

Summary of Findings:

The compiled data indicates that LC-MS/MS methods for lansoprazole quantification demonstrate high precision and accuracy. The intra- and inter-assay precision values are consistently low, generally below 10%, indicating good reproducibility of the methods.[1][3][5] The accuracy, reported as either percent error or percent recovery, is also well within acceptable limits for bioanalytical method validation.[1][3][5] The choice of internal standard, such as omeprazole, pantoprazole, or a deuterated analog like lansoprazole sulfide-d4, is a key component of these methods to ensure reliability.[1][3][7]

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used in the cited studies for the quantification of lansoprazole in human plasma by LC-MS/MS.

1. Sample Preparation (Protein Precipitation Method) [8]

  • To 100 µL of a plasma sample (standard, quality control, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL Lansoprazole Sulfide-d4).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the resulting supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation (Liquid-Liquid Extraction Method) [1][2]

  • To a plasma sample, add the internal standard (e.g., omeprazole).

  • Perform liquid-liquid extraction using a solvent mixture, such as diethyl ether-dichloromethane (70:30, v/v).

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • Chromatographic Column: A reversed-phase C18 analytical column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).[3][8]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an additive like formic acid or ammonium acetate to improve ionization.[1][3] For example, acetonitrile-water (90:10, v/v) + 10 mM formic acid.[1][2]

  • Flow Rate: The flow rate is typically set between 0.6 mL/min and 1.0 mL/min.[2][3]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source is generally employed for detection.[1][8]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of lansoprazole in human plasma using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for lansoprazole quantification.

References

Comparison of different extraction techniques for lansoprazole from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Lansoprazole Extraction from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common extraction techniques for the quantitative analysis of lansoprazole in biological matrices. The selection of an appropriate extraction method is critical for accurate pharmacokinetic and bioequivalence studies. This document outlines the experimental protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), presenting their performance metrics in a comparative table and a generalized experimental workflow.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction of lansoprazole from biological samples, followed by analytical determination.

Lansoprazole_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis BiologicalSample Biological Sample (Plasma/Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Pretreatment Sample Pre-treatment (e.g., pH adjustment) InternalStandard->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE PP Protein Precipitation (PP) Pretreatment->PP Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation PP->Evaporation Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis Data Data Acquisition & Analysis Analysis->Data

General workflow for lansoprazole extraction.

Quantitative Data Comparison

The following table summarizes the performance of different extraction techniques for lansoprazole based on published experimental data.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PP)
Recovery >94.1%[1], 92.10-99.11%[2]~74%Data not consistently reported
Limit of Quantification (LOQ) 10 ng/mL[1], 4.60 ng/mL[2]2.5 ng/mL5.5 ng/mL[3]
Linearity Range 10-1000 ng/mL[1], 4.50-2800.00 ng/mL[2]2.5-2000 ng/mL5.5-2200.0 ng/mL[3]
Precision (%RSD) <8.0%[1]<3.4%Not specified
Selectivity High, good removal of interferences[1]Moderate, risk of emulsion formationLower, potential for matrix effects
Throughput Moderate to high (amenable to automation)Low to moderate (can be labor-intensive)High (simple and fast)

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that yields clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with an appropriate solvent.

Methodology using Oasis HLB Cartridges [1]

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 100 µL of plasma onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute lansoprazole and its metabolites from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Methodology using Varian Bond Elute Plexa Cartridges [2]

  • Cartridge Conditioning: Condition a Varian Bond Elute Plexa (30 mg/cc) cartridge with 1 mL of methanol followed by 1 mL of milli-Q water under positive pressure.

  • Sample Preparation: To 250 µL of plasma, add an internal standard and 500 µL of 10 mM Sodium Dihydrogen Orthophosphate.

  • Sample Loading: Load the prepared plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge first with 1 mL of milli-Q water and then with 1 mL of 5% (v/v) methanol in water.

  • Drying: Dry the cartridge under positive pressure.

  • Elution: Elute the analyte with two 1 mL aliquots of methanol.

  • Evaporation and Reconstitution: Dry the eluate at 50°C under a stream of nitrogen and reconstitute with 500 µL of the reconstitution solution.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Methodology using Diethyl Ether-Dichloromethane

  • Sample Preparation: To 1 mL of plasma, add a suitable internal standard.

  • Extraction: Add 5 mL of a diethyl ether-dichloromethane (70:30, v/v) mixture to the plasma sample.

  • Mixing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and facilitate the transfer of lansoprazole into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a known volume of mobile phase for subsequent analysis.

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for sample clean-up, where a precipitating agent is added to denature and remove proteins from the biological sample.

Methodology using Acetonitrile [3]

  • Sample Preparation: Take a known volume of plasma (e.g., 100 µL) in a microcentrifuge tube.

  • Precipitation: Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to the plasma sample to precipitate the proteins.

  • Mixing: Vortex the mixture vigorously for about 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing lansoprazole and transfer it to a new tube.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the analytical instrument.

References

Deuterium Labeling and Its Impact on Lansoprazole Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium, at key metabolic sites within a drug molecule can significantly alter its pharmacokinetic profile. This phenomenon, known as the kinetic isotope effect (KIE), offers a promising avenue for enhancing the therapeutic properties of established drugs like the proton pump inhibitor, lansoprazole. This guide provides a comparative overview of deuterated and non-deuterated lansoprazole, focusing on the anticipated effects on its metabolism, alongside detailed experimental protocols for researchers seeking to investigate these differences.

The Kinetic Isotope Effect in Drug Metabolism

The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when deuterium is substituted at that position. This can lead to a decreased rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure (AUC), and a reduction in the formation of certain metabolites.[1]

Lansoprazole Metabolism: A Refresher

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main pathways are:

  • Hydroxylation: Primarily mediated by CYP2C19 to form 5-hydroxylansoprazole.[2][3][4]

  • Sulfoxidation: Primarily mediated by CYP3A4 to form lansoprazole sulfone.[2][3][4]

These metabolic pathways are crucial for the clearance of lansoprazole from the body.

Comparative Pharmacokinetics: Lansoprazole vs. Deuterated Lansoprazole

Direct comparative pharmacokinetic data for deuterated lansoprazole versus its non-deuterated counterpart is not extensively available in the public literature.[1] However, based on the principles of the kinetic isotope effect, the following changes in pharmacokinetic parameters can be theoretically expected.

Table 1: Theoretically Expected Pharmacokinetic Comparison of Lansoprazole and Deuterated Lansoprazole

Pharmacokinetic ParameterStandard Lansoprazole (Reported Values)Deuterated Lansoprazole (Theoretically Expected Change)Rationale for Expected Change
Half-life (t½) 1.3 - 2.1 hours[4]IncreasedSlower metabolism due to the kinetic isotope effect would lead to a longer time for the drug concentration to reduce by half.
Clearance (CL) HighDecreasedA reduced rate of metabolism by CYP2C19 and/or CYP3A4 would result in lower clearance of the drug from the body.
Area Under the Curve (AUC) VariableIncreasedSlower clearance would lead to higher overall drug exposure over time.
Maximum Concentration (Cmax) VariableIncrease or No ChangeThis would depend on the balance between absorption and first-pass metabolism. A significant reduction in first-pass metabolism could lead to an increased Cmax.
Metabolite Formation Formation of 5-hydroxylansoprazole and lansoprazole sulfoneDecreasedThe rate of formation of metabolites resulting from C-H bond cleavage at the deuterated site would be reduced.

Visualizing the Metabolic Pathway

The metabolic conversion of lansoprazole is a key area of interest for deuterium labeling.

Metabolic Pathway of Lansoprazole lansoprazole Lansoprazole hydroxylansoprazole 5-Hydroxylansoprazole lansoprazole->hydroxylansoprazole CYP2C19 lansoprazole_sulfone Lansoprazole Sulfone lansoprazole->lansoprazole_sulfone CYP3A4

Caption: Metabolic conversion of Lansoprazole.

Experimental Protocol: In Vitro Metabolism of Lansoprazole and Deuterated Lansoprazole using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to compare the metabolic stability of lansoprazole and its deuterated analog.

Objective: To determine and compare the intrinsic clearance (Clint) of lansoprazole and deuterated lansoprazole in human liver microsomes.

Materials:

  • Lansoprazole

  • Deuterated lansoprazole (e.g., Lansoprazole-d4)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of lansoprazole and deuterated lansoprazole in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer.

    • Add the HLM suspension to the buffer and pre-incubate at 37°C for 5-10 minutes.

    • Add the substrate (lansoprazole or deuterated lansoprazole) to initiate the reaction. The final substrate concentration should be below the Km to ensure first-order kinetics.

  • Initiation of Metabolic Reaction:

    • Add the NADPH regenerating system to start the enzymatic reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (lansoprazole or deuterated lansoprazole) at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro metabolic stability assay.

In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_buffer Prepare Buffer and Substrate Solutions pre_incubate Pre-incubate HLM and Buffer at 37°C prep_buffer->pre_incubate prep_hlm Prepare HLM Suspension prep_hlm->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate start_reaction Initiate Reaction with NADPH add_substrate->start_reaction time_points Collect Samples at Time Points (0-60 min) start_reaction->time_points quench Quench Reaction with Cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis

Caption: In Vitro Metabolic Stability Workflow.

Conclusion

While direct comparative clinical data on deuterated lansoprazole is limited, the foundational principles of the kinetic isotope effect strongly suggest that deuterium labeling has the potential to favorably alter its metabolic profile. The provided experimental protocol offers a robust framework for researchers to generate valuable in vitro data to explore and quantify these effects. Such studies are a critical step in the development of next-generation proton pump inhibitors with potentially improved therapeutic efficacy and patient outcomes.

References

Safety Operating Guide

Proper Disposal of (R)-Lansoprazole-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of (R)-Lansoprazole-d4.

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive overview of the procedures for the disposal of this compound, a deuterated form of a proton pump inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.

Safety and Hazard Information

This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation[1][2]. Before handling, it is crucial to review the Safety Data Sheet (SDS) and be familiar with the associated hazards.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation[1][2][3].Wash skin thoroughly after handling. Wear protective gloves[3].
Eye Irritation (Category 2A)Causes serious eye irritation[1][2][3].Wear eye protection[3]. If in eyes, rinse cautiously with water for several minutes[3].
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation[1][2][3].Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area[3].

Disposal Procedures

The disposal of this compound, as with other pharmaceutical and chemical waste from research laboratories, must be conducted in accordance with federal, state, and local regulations[4]. The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including pharmaceutical waste, under the Resource Conservation and Recovery Act (RCRA)[4].

Step-by-Step Disposal Guidance:

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous chemical waste[5].

    • Do not mix with non-hazardous waste. Proper segregation is crucial for safe disposal[6].

  • Containerization and Labeling:

    • Collect waste this compound, including any contaminated materials such as gloves, weighing paper, or pipette tips, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash[6].

    • Disposal will typically be carried out by a licensed hazardous waste management vendor through incineration[7].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A Waste Generation (this compound and contaminated materials) B Is the waste contaminated with This compound? A->B C Segregate as Hazardous Chemical Waste B->C  Yes H Follow standard lab procedures for non-hazardous waste B->H  No D Place in a designated, labeled Hazardous Waste Container C->D E Store in a secure, well-ventilated area D->E F Contact Institutional EHS for Pickup E->F G Disposal by licensed hazardous waste vendor (Incineration) F->G

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the principles of safe handling and waste management for potent pharmaceutical compounds in a research setting should be applied. This includes handling the material in a containment device such as a chemical fume hood to minimize exposure and preventing the generation of dust[5].

For any spills, it is recommended to vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container. Always consult local regulations for disposal[3].

Disclaimer: The information provided here is for guidance purposes only. Researchers must consult their institution's specific policies and procedures for hazardous waste disposal and contact their Environmental Health and Safety (EHS) department for any questions or clarification.

References

Personal protective equipment for handling (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (R)-Lansoprazole-d4

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Given that a comprehensive Safety Data Sheet (SDS) for the deuterated variant is not always available, the safety protocols for the parent compound, Lansoprazole, are considered the primary reference. This compound should be handled as a potent pharmaceutical compound.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

The signal word for this compound is Warning .[1] It is crucial to avoid breathing dust, fumes, or vapors and to wash hands and any exposed skin thoroughly after handling.[2][3][4]

Quantitative Safety Data

While specific toxicity data for this compound is limited, the data for Lansoprazole provides a strong basis for risk assessment.

MetricValueSpeciesRouteReference
Acute Toxicity (LD50) >5,000 mg/kgRatOral[5][6]
Acute Toxicity (LD50) >5,000 mg/kgMouseOral[5]
Acute Toxicity (LD50) >5,000 mg/kgRatSubcutaneous
Acute Toxicity (LD50) >5 g/kgMouseIntraperitoneal
Occupational Exposure OEB 3 (0.01-0.1 mg/m³) (8 hours ref)N/AN/A[3]

OEB: Occupational Exposure Band

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. Site-specific risk assessments should be conducted to ensure the highest level of safety.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Safety goggles with side-shields.[7]To protect against splashes and airborne particles that can cause serious eye irritation.[8]
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile, PVC, neoprene).[7]To prevent skin contact which can cause irritation.[8] Contaminated work clothing should not be allowed out of the workplace.[3]
Respiratory Protection Use in a well-ventilated area. A suitable respirator or handling within a chemical fume hood is recommended.[9][8]To avoid inhalation of dust or aerosols which may cause respiratory tract irritation.[8] For potent compounds, powered air-purifying respirators (PAPRs) may be necessary.

Engineering Controls: Accessible safety showers and eyewash stations are essential in the immediate vicinity of any potential exposure.[3][9] Whenever possible, handle this compound in a contained environment such as a glovebox or a chemical fume hood to minimize the risk of inhalation and contamination.[8]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is critical for user safety and compound integrity.

Handling Procedures
  • Preparation : Before handling, read and understand the Safety Data Sheet. Ensure all recommended PPE is available and in good condition. Confirm that safety showers and eyewash stations are accessible and functional.[8]

  • Containment : Handle the compound in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, especially when weighing and transferring the solid material to avoid dust generation.[8]

  • Weighing and Transfer : Use appropriate tools and techniques to minimize the creation of dust.

  • Solution Preparation : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Hygiene : Wash hands, forearms, and face thoroughly after handling the compound, before eating, drinking, or smoking, and when leaving the work area.[3]

Storage Conditions
  • Short-Term Storage : Store at room temperature in a dry, well-ventilated place.[3][10]

  • Long-Term Storage : For long-term stability, it is recommended to store at -20°C.[9]

  • Container : Keep the container tightly sealed to protect from moisture and light.[3][10]

  • Incompatibilities : Store away from strong acids, strong bases, and strong oxidizing agents.[3][11]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.[9][8]

Disposal Steps
  • Segregation : Collect all waste materials, including empty containers, contaminated PPE, and unused compounds, in a designated and clearly labeled hazardous waste container.

  • Containerization : Ensure the waste container is properly sealed and stored in a secure area away from incompatible materials.

  • Professional Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical into drains or the general trash.[9]

  • Decontamination : Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[9]

For small quantities of unused medicine in a non-laboratory setting, follow FDA guidelines:

  • Mix the medicine with an unappealing substance like dirt or used coffee grounds (do not crush tablets or capsules).[12]

  • Place the mixture in a sealed container, such as a plastic bag.[12]

  • Dispose of the sealed container in the household trash.[12]

Workflow and Process Diagrams

Chemical Spill Response Workflow

The following diagram outlines the procedural steps for safely managing a spill of this compound.

Spill_Response_Workflow cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size & Hazard) evacuate->assess ppe Don Full PPE (Gloves, Goggles, Respirator, Gown) assess->ppe contain Contain the Spill (Use absorbents for liquids, cover powders with damp cloth) ppe->contain cleanup Clean Up Spill (Collect material with non-sparking tools) contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of Waste (Collect all materials in a sealed hazardous waste container) decontaminate->dispose report Report the Incident (Follow institutional protocol) dispose->report

Caption: Workflow for handling a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.